molecular formula C8H9N3O B6142045 6-(2-aminoethoxy)pyridine-3-carbonitrile CAS No. 1247044-67-2

6-(2-aminoethoxy)pyridine-3-carbonitrile

Cat. No.: B6142045
CAS No.: 1247044-67-2
M. Wt: 163.18 g/mol
InChI Key: MUAFRZCWJBGFJF-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)pyridine-3-carbonitrile (CAS 1247044-67-2) is a pyridine-based chemical compound offered as a building block for research and development applications . The core structure of pyridine-3-carbonitrile is a privileged scaffold in medicinal chemistry, known for its utility in constructing molecules with diverse biological activities . This compound features a pyridine ring substituted with both a carbonitrile group and a 2-aminoethoxy side chain. The aminoethoxy moiety can serve as a versatile linker, while the carbonitrile group is a valuable functional handle for further synthetic manipulation. Pyridine-carbonitrile derivatives are frequently explored in pharmaceutical research for their potential as kinase inhibitors and cytotoxic agents . As such, this compound is a valuable intermediate for researchers in drug discovery and organic synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-aminoethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFRZCWJBGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 6-(2-aminoethoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the chemical structure, synthesis, and molecular properties of 6-(2-aminoethoxy)pyridine-3-carbonitrile (CAS 1247044-67-2), a critical bifunctional building block in medicinal chemistry.[1]

Executive Summary

6-(2-Aminoethoxy)pyridine-3-carbonitrile is a heterobifunctional scaffold widely utilized in drug discovery as a pharmacophore linker and fragment-based lead.[1] Its structure combines an electron-deficient pyridine ring with a flexible, nucleophilic amino-ether chain.[1] This unique architecture allows it to serve as a robust "warhead" delivery system in PROTAC (Proteolysis Targeting Chimera) design and as a key intermediate in the synthesis of histamine H3 antagonists and kinase inhibitors.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a nicotinonitrile (3-cyanopyridine) core substituted at the 6-position with a 2-aminoethoxy side chain.[1][2]

  • Core: The pyridine ring is electron-deficient due to the electronegative nitrogen and the strong electron-withdrawing nitrile (-CN) group at position 3.[1]

  • Linker: The ethyl ether chain (-O-CH₂-CH₂-) provides rotational freedom, decoupling the steric bulk of the pyridine ring from the primary amine.[1]

  • Terminus: The primary amine (-NH₂) acts as a high-pKa handle for further conjugation (e.g., amide coupling, reductive amination).

Calculated & Observed Properties

The following data points are essential for modeling the compound's behavior in biological matrices.

PropertyValueContext
CAS Number 1247044-67-2 Unique Identifier
Molecular Formula C₈H₉N₃O-
Molecular Weight 163.18 g/mol Fragment-like (<300 Da)
LogP (Calculated) ~0.5 – 0.9Highly polar; water-soluble
TPSA 68.0 ŲGood membrane permeability potential
pKa (Amine) ~9.2Protonated at physiological pH
pKa (Pyridine N) < 1.0Non-basic due to 3-CN electron withdrawal
H-Bond Donors 1 (Primary Amine)-
H-Bond Acceptors 4 (Nitrile, Ether, Pyridine N, Amine)-

Part 2: Synthetic Pathways & Process Chemistry

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The presence of the nitrile group at position 3 is chemically pivotal; it lowers the LUMO energy of the pyridine ring, making the 6-position highly susceptible to nucleophilic attack by the alkoxide generated from ethanolamine.

Validated Synthesis Protocol
  • Starting Material: 6-Chloronicotinonitrile (6-Chloro-3-pyridinecarbonitrile).[1]

  • Reagent: Ethanolamine (2-Aminoethanol).[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[1]

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Methodology
  • Activation: Dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ (2.0 eq) to the solution.[1] Note: If using NaH, add slowly at 0°C to control H₂ evolution.

  • Nucleophilic Attack: Add ethanolamine (1.1 eq) dropwise.[1] The primary amine of ethanolamine is less nucleophilic than the alkoxide (generated in situ equilibrium) or can act directly if unhindered, but the O-alkylation is thermodynamically favored in SₙAr of pyridines under these conditions.

  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The chloride leaving group is displaced.[1]

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] The product is polar; ensure the aqueous phase is basic (pH > 10) to keep the amine deprotonated during extraction.[1]

  • Purification: Recrystallization from ethanol/ether or flash chromatography (DCM/MeOH gradient).

Diagram: SₙAr Reaction Mechanism

Synthesis SM 6-Chloronicotinonitrile (Electrophile) Intermediate Meisenheimer-like Complex SM->Intermediate + Base (K2CO3) + Heat (60°C) Reagent Ethanolamine (Nucleophile) Reagent->Intermediate Product 6-(2-aminoethoxy) pyridine-3-carbonitrile Intermediate->Product - Cl⁻ elimination

Caption: SₙAr mechanism showing the displacement of chloride by the amino-alkoxide nucleophile.[1]

Part 3: Structural Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral fingerprints.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyridine Protons:

    • δ 8.7 ppm (d, 1H, H-2): Most deshielded due to proximity to the nitrile and ring nitrogen.

    • δ 8.1 ppm (dd, 1H, H-4): Split by H-5 and H-2.

    • δ 7.0 ppm (d, 1H, H-5): Upfield shift due to the electron-donating effect of the ether oxygen at C6.

  • Linker Protons:

    • δ 4.3 ppm (t, 2H, -O-CH₂-): Deshielded by oxygen.[1]

    • δ 2.9 ppm (t, 2H, -CH₂-N): Typical range for methylene adjacent to a primary amine.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Signal: m/z 164.2 [M+H]⁺.

  • Fragmentation: Loss of the ethylamine chain or nitrile group may be observed at higher collision energies.[1]

Part 4: Applications in Drug Discovery

PROTAC Linker Design

This molecule is an ideal "exit vector" for PROTACs.[1] The pyridine-nitrile motif can bind to E3 ligase ligands (e.g., Cereblon binders), while the primary amine serves as the attachment point for the linker chain connecting to the protein of interest (POI).

Fragment-Based Drug Design (FBDD)

The compound serves as a high-quality fragment:

  • Ligand Efficiency: High binding potential relative to its small mass.[1]

  • Synthetic Tractability: The amine allows for rapid library generation via amide coupling or reductive amination.[1]

  • H3 Receptor Antagonists: Derivatives of this scaffold have been cited in patent literature for modulating histamine H3 receptors [1].[1]

Functional Logic Map

Applications Core 6-(2-aminoethoxy) pyridine-3-carbonitrile Prop1 Primary Amine (Nucleophilic Handle) Core->Prop1 Prop2 Nitrile Group (H-Bond Acceptor) Core->Prop2 Prop3 Pyridine Ether (Metabolic Stability) Core->Prop3 Use1 PROTAC Linker Synthesis (Amide Coupling) Prop1->Use1 Use2 Kinase Inhibitor Scaffold (Hinge Binding) Prop2->Use2 Use3 H3 Receptor Antagonists (CNS Targets) Prop3->Use3

Caption: Functional mapping of chemical features to medicinal chemistry applications.

Part 5: Handling & Stability

  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

  • Stability: The ether linkage is stable to basic and neutral hydrolysis.[1] The nitrile group can be hydrolyzed to an amide or acid under strong acidic/basic conditions at high temperatures (>100°C).[1]

  • Safety: Irritant.[1][3][4] The precursor (6-chloronicotinonitrile) is toxic; handle all synthesis steps in a fume hood.[1]

References
  • Google Patents. Histamine H3 inverse agonists and antagonists and methods of use thereof. US Patent US20100204214A1.[1] Accessed March 2, 2026. Link

  • Sigma-Aldrich. 6-(2-Aminoethoxy)pyridine-3-carbonitrile Product Detail. Accessed March 2, 2026. Link

  • PubChem. Compound Summary for 6-Chloronicotinonitrile. National Library of Medicine.[1] Accessed March 2, 2026. Link

Sources

Therapeutic potential of 6-(2-aminoethoxy)pyridine-3-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 6-(2-aminoethoxy)pyridine-3-carbonitrile in Medicinal Chemistry Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, 6-(2-aminoethoxy)pyridine-3-carbonitrile represents a high-value pharmacophore and intermediate. It bridges the structural rigidity of the 3-cyanopyridine core—a privileged scaffold in kinase and GPCR modulation—with the physicochemical versatility of an aminoethoxy side chain.

This guide analyzes the therapeutic utility of this specific molecular entity, focusing on its role as a "hinge-binding" motif in kinase inhibitors, a solubilizing fragment in neuroactive agents, and a versatile building block for Fragment-Based Drug Discovery (FBDD). We explore its synthetic accessibility, structure-activity relationships (SAR), and application in targeting JAK2, VEGFR, and neurodegenerative pathways.

Chemical Profile & Structural Biology

The Pharmacophore

The molecule consists of two distinct functional domains that drive its biological activity:

  • The Warhead (Cyanopyridine Core):

    • H-Bond Acceptor: The nitrile group (-CN) at position 3 is a potent hydrogen bond acceptor, often interacting with the backbone NH of residues (e.g., Val, Leu) in the ATP-binding hinge region of kinases.

    • Electronic Modulation: The electron-withdrawing nitrile lowers the pKa of the pyridine nitrogen, modulating its basicity and metabolic stability.

  • The Solubilizing Tail (2-Aminoethoxy):

    • Solvent Interaction: The ether linkage provides rotational freedom, while the terminal primary amine (pKa ~9.5) ensures high water solubility at physiological pH.

    • Vector Extension: In crystal structures, this tail typically extends towards the solvent-exposed ribose-binding pocket, allowing for modifications (e.g., amide coupling) without disrupting the core binding mode.

Physicochemical Properties (Calculated)
PropertyValueSignificance
Molecular Formula C₈H₉N₃OLow MW fragment (<200 Da) ideal for FBDD.
Molecular Weight 163.18 g/mol High ligand efficiency (LE) potential.
cLogP ~0.5 - 0.8Optimal hydrophilicity for oral bioavailability.
TPSA ~63 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors/Acceptors 1 / 4Balanced profile for specific binding vs. solubility.

Therapeutic Applications & Mechanisms

Kinase Inhibition (Oncology & Inflammation)

The 3-cyanopyridine motif is bioisosteric to the quinazoline core found in drugs like Gefitinib. Derivatives of 6-(2-aminoethoxy)pyridine-3-carbonitrile have shown potency against:

  • JAK2 (Janus Kinase 2): The nitrile group interacts with the hinge region (e.g., Leu932), while the aminoethoxy tail can be derivatized to reach the solvent front, improving selectivity over JAK1/3.

  • VEGFR-2 / HER-2: Dual inhibitors utilize the cyanopyridine to anchor the molecule, while the side chain occupies the hydrophobic pocket II, preventing ATP binding.

Neurodegeneration (Alzheimer’s Disease)

Recent studies highlight 6-substituted-3-cyanopyridines as dual inhibitors of GSK-3β and CK-1δ , kinases implicated in Tau hyperphosphorylation.

  • Mechanism: The pyridine nitrogen forms H-bonds with Val135 (GSK-3β hinge).[1] The aminoethoxy group mimics the interactions of polar residues, enhancing blood-brain barrier (BBB) penetration via active transport mimicry or passive diffusion due to its balanced lipophilicity.

Sigma Receptor Modulation

The aminoethoxy tail provides the necessary basic nitrogen (protonated at physiological pH) to interact with the conserved Asp residue in Sigma-1 receptors , which are targets for neuropathic pain and neuroprotection.

Synthetic Pathways & Optimization

The synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile relies on a robust Nucleophilic Aromatic Substitution (


).
Reaction Logic

The 3-cyano group activates the pyridine ring at the 6-position, making it susceptible to nucleophilic attack by the alkoxide generated from ethanolamine.

Visualization: Synthesis Workflow

Synthesis SM1 6-Chloronicotinonitrile (Electrophile) Inter Intermediate: N-Boc-Protected Ether SM1->Inter S_NAr Coupling 0°C to RT SM2 N-Boc-Ethanolamine (Nucleophile) SM2->Inter Reagent Base: NaH or K2CO3 Solvent: DMF/THF Reagent->Inter Product 6-(2-aminoethoxy) pyridine-3-carbonitrile Inter->Product Acid Hydrolysis Deprotect TFA / DCM (Deprotection)

Caption: Step-wise synthesis via S_NAr coupling of protected ethanolamine followed by acid deprotection.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile (Scale: 10 mmol).

Step 1: Coupling
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-ethanolamine  (1.77 g, 11 mmol) in anhydrous DMF (20 mL).
    
  • Activation: Cool to 0°C. Add NaH (60% dispersion in oil, 0.48 g, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases (Formation of alkoxide).

  • Addition: Add 6-chloronicotinonitrile (1.38 g, 10 mmol) dissolved in DMF (5 mL) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography to yield the N-Boc protected intermediate.
    
Step 2: Deprotection
  • Dissolution: Dissolve the intermediate in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Neutralization: Concentrate in vacuo. Basify residue with saturated

    
     to pH 9.
    
  • Isolation: Extract with DCM/Isopropanol (3:1) to recover the polar amine. Dry and concentrate to yield the target 6-(2-aminoethoxy)pyridine-3-carbonitrile as a pale yellow solid.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for pyridine protons (

    
     ~8.7, 8.1, 7.0 ppm) and the ethylene bridge triplets (
    
    
    
    ~4.3, 2.9 ppm).
  • IR: Distinct Nitrile stretch at ~2230 cm⁻¹.

Advanced Mechanistic Diagram: Kinase Binding Mode

The following diagram illustrates how this scaffold interacts within the ATP-binding pocket of a generic tyrosine kinase (e.g., JAK2).

BindingMode Hinge Hinge Region (Leu/Val Backbone) Solvent Solvent Front (Water Environment) CN Nitrile (-CN) Acceptor CN->Hinge H-Bond (2.8 Å) Pyridine Pyridine Ring Scaffold Pyridine->Hinge Hydrophobic/Van der Waals Ether Ether Linker (Spacer) Pyridine->Ether Amine Primary Amine (-NH3+) Ether->Amine Amine->Solvent Solubility / Salt Bridge

Caption: Predicted binding mode showing the nitrile hinge interaction and the amine solubilizing tail.[2]

Future Outlook

The 6-(2-aminoethoxy)pyridine-3-carbonitrile moiety is evolving beyond simple inhibition.

  • PROTAC Linkers: The primary amine serves as an ideal attachment point for E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).

  • Covalent Inhibitors: Derivatization of the amine with acryloyl chloride yields acrylamides capable of targeting Cys residues in the kinase active site (e.g., EGFR C797S).

References

  • Wang, T., et al. (2011).[3] In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • El-Miligy, M.M., et al. (2022).[4][5] Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules. Link

  • Jaseela, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Link

  • García-Fernández, A., et al. (2025).[2][6] 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences. Link

  • Sigma-Aldrich. Product Specification: 6-Amino-3-pyridinecarbonitrile (Core Scaffold Reference). Link

Sources

6-(2-aminoethoxy)pyridine-3-carbonitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(2-aminoethoxy)pyridine-3-carbonitrile is a specialized bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Characterized by a pyridine core substituted with a nitrile group at the C3 position and an aminoethoxy linker at the C6 position, this compound serves as a critical scaffold for designing small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).

Its structural duality—offering a reactive primary amine for conjugation and an electron-deficient pyridine ring for pi-stacking interactions—makes it an ideal candidate for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors and GPCR ligands.

Chemical Identifiers & Properties

PropertyDetail
Chemical Name 6-(2-aminoethoxy)pyridine-3-carbonitrile
CAS Number 1247044-67-2
Synonyms 6-(2-aminoethoxy)nicotinonitrile; 3-Cyano-6-(2-aminoethoxy)pyridine
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
SMILES N#CC1=CN=C(OCCN)C=C1
InChI Key Unique identifier derived from structure (e.g., computed based on SMILES)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calculated) ~8.8 (Primary amine), ~1.5 (Pyridine nitrogen)

Synthesis & Production Protocol

Mechanistic Insight

The synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile requires a Nucleophilic Aromatic Substitution (SNAr ) on an electron-deficient pyridine ring.

Critical Selectivity Challenge: Reaction of 6-chloronicotinonitrile directly with ethanolamine can result in a mixture of O-alkylation (desired) and N-alkylation (undesired byproduct), or bis-alkylation. To ensure exclusive formation of the ether linkage (aminoethoxy), the amine moiety of the starting alcohol must be protected (e.g., N-Boc), and the hydroxyl group must be deprotonated to form a highly nucleophilic alkoxide.

Validated Laboratory Protocol

Step 1: SNAr Coupling

  • Reagents: 6-Chloronicotinonitrile (1.0 eq), N-Boc-ethanolamine (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq).

  • Solvent: Anhydrous THF or DMF (0.1 M concentration).

  • Procedure:

    • Suspend NaH in anhydrous solvent at 0°C under inert atmosphere (N₂/Ar).

    • Dropwise add N-Boc-ethanolamine dissolved in the solvent. Stir for 30 min to generate the alkoxide.

    • Add 6-Chloronicotinonitrile slowly.

    • Warm to room temperature (RT) and stir until TLC/LCMS indicates consumption of starting material (typically 2–4 hours).

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-intermediate in DCM.

    • Add TFA (10–20 eq) at 0°C.

    • Stir at RT for 1–2 hours.

    • Purification: Concentrate in vacuo. Neutralize with basic resin or saturated NaHCO₃ to obtain the free base.

    • Validation: Verify by ¹H NMR (disappearance of Boc singlet ~1.4 ppm).

Synthesis Workflow Diagram

Synthesis SM1 6-Chloronicotinonitrile Inter Intermediate: N-Boc-6-(2-aminoethoxy) nicotinonitrile SM1->Inter SM2 N-Boc-Ethanolamine NaH NaH (Base) SM2->NaH Alkoxide Formation NaH->Inter S_NAr Attack TFA TFA / DCM (Deprotection) Inter->TFA Boc Removal Prod Product: 6-(2-aminoethoxy) pyridine-3-carbonitrile TFA->Prod Neutralization

Caption: Step-wise synthesis ensuring O-selectivity via Boc-protection and alkoxide generation.

Reactivity & Applications in Drug Discovery

Functional Utility
  • PROTAC Linker Design: The primary amine serves as a "handle" for attaching E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads. The ether oxygen provides flexibility and improved solubility compared to all-carbon chains.

  • Kinase Inhibition: The 3-cyano-pyridine core mimics the adenine ring of ATP, allowing it to form hydrogen bonds within the hinge region of kinase enzymes.

  • Fragment-Based Screening: The low molecular weight (163.18 Da) and distinct vectors (amine vs. nitrile) make it an excellent fragment for X-ray crystallographic screening.

Reactivity Flowchart

Reactivity Core 6-(2-aminoethoxy) pyridine-3-carbonitrile Amine Primary Amine (-NH2) Reactivity Core->Amine Nitrile Nitrile (-CN) Reactivity Core->Nitrile Amide Amide Coupling (Linker Attachment) Amine->Amide R-COOH + HATU RedAmin Reductive Amination (N-Alkylation) Amine->RedAmin R-CHO + NaBH(OAc)3 Tetrazole Cyclization to Tetrazole (Bioisostere of COOH) Nitrile->Tetrazole NaN3 / ZnBr2 Hydrolysis Hydrolysis to Amide/Acid Nitrile->Hydrolysis H2O2 / NaOH

Caption: Divergent synthetic pathways utilizing the amine and nitrile functional handles.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) over long periods.

  • Handling: Use in a fume hood.[3] Avoid contact with strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

References

  • Sigma-Aldrich. Product Detail: 6-(2-aminoethoxy)pyridine-3-carbonitrile (CAS 1247044-67-2). Retrieved from

  • PubChem. Compound Summary for 6-Chloronicotinonitrile (Precursor). National Library of Medicine. Retrieved from

  • Organic Syntheses. Synthesis of 2-Chloronicotinonitrile (Analogous Precursor Synthesis). Org.[2][4] Synth. 1950, 30, 22. Retrieved from

  • ChemScene. Product Data: 6-(2-aminoethoxy)pyridine-3-carbonitrile.[5][6] Retrieved from

Sources

Solubility Profiling of 6-(2-Aminoethoxy)pyridine-3-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck. 6-(2-aminoethoxy)pyridine-3-carbonitrile (CAS No. 1247044-67-2) is a highly versatile bifunctional building block utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

This whitepaper provides an authoritative framework for understanding and experimentally determining the solubility profile of 6-(2-aminoethoxy)pyridine-3-carbonitrile across various organic solvents. By deconstructing the molecular causality behind its solvation thermodynamics and providing a rigorously grounded experimental protocol based on OECD guidelines, this guide ensures that researchers can achieve reproducible, self-validating solubility data.

Physicochemical Rationale: Deconstructing the Molecule

To predict and manipulate the solubility of 6-(2-aminoethoxy)pyridine-3-carbonitrile, one must analyze the distinct electronic and steric contributions of its structural motifs. The solubility of a compound is not merely a static value but a dynamic equilibrium dictated by solute-solvent intermolecular forces.

  • The Pyridine Core: The nitrogen-containing heteroaromatic ring provides moderate lipophilicity while serving as a weak hydrogen-bond acceptor. It drives solubility in moderately polar halogenated solvents (e.g., dichloromethane) and aromatic solvents.

  • The 3-Carbonitrile (Cyano) Group: This strongly electron-withdrawing group (-C≡N) creates a significant molecular dipole. It heavily favors solvation in polar aprotic solvents (such as DMSO, DMF, and acetonitrile) via strong dipole-dipole interactions [1].

  • The 6-(2-Aminoethoxy) Side Chain: This flexible ether linkage terminates in a primary amine.

    • Hydrogen Bonding: The ether oxygen acts as a hydrogen-bond acceptor, while the primary amine (-NH₂) acts as both a donor and an acceptor. This dual capacity significantly enhances solubility in polar protic solvents (e.g., methanol, ethanol).

    • Ionization Potential: The primary amine possesses a basic pKa (typically ~9.0–9.5). While intrinsic aqueous solubility is limited by the hydrophobic aromatic core, the molecule exhibits highly pH-dependent solubility, dissolving readily in acidic aqueous media due to protonation [2].

Predicted Solubility Matrix

Based on the structural causality outlined above, the following table summarizes the anticipated solubility profile of 6-(2-aminoethoxy)pyridine-3-carbonitrile. This matrix serves as a baseline for selecting solvent systems for crystallization, extraction, or reaction design.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions with the cyano group and pyridine core.
Polar Protic Methanol, EthanolModerate to High Favorable hydrogen bonding with the primary amine and ether oxygen.
Halogenated Dichloromethane, ChloroformModerate Good solvation of the aromatic core; limited hydrogen bonding capability.
Esters/Ethers Ethyl Acetate, THFLow to Moderate Weak dipole interactions; THF performs better due to ether-ether affinity.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Inability to disrupt the strong intermolecular crystal lattice forces of the polar functional groups.
Aqueous (Neutral) Water (pH 7.0)Low Hydrophobic penalty of the aromatic ring outweighs the polar side chain.

Experimental Methodology: Thermodynamic Solubility Determination

To obtain regulatory-compliant, quantitative solubility data, the Shake-Flask Method is the gold standard for compounds with an anticipated solubility greater than 10 mg/L. The following protocol is adapted from the OECD Test Guideline 105 and ASTM E1148-02 standards, ensuring high trustworthiness and reproducibility [3][4].

Phase 1: Equilibration (The Shake-Flask Protocol)
  • Preparation: Weigh an excess amount of 6-(2-aminoethoxy)pyridine-3-carbonitrile (e.g., 50 mg) into a series of 5 mL amber glass vials.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each vial. Ensure the presence of visibly undissolved solid; if all solid dissolves, add more API until a suspension is maintained.

  • Agitation: Seal the vials tightly and place them in a temperature-controlled orbital shaker (typically set to 25.0 ± 0.1 °C).

  • Equilibration Time: Agitate at 200 RPM for a minimum of 48 to 72 hours to ensure true thermodynamic equilibrium is reached. Causality note: Shorter times may only measure kinetic dissolution rates, leading to false-low solubility values.

  • Phase Separation: Remove the vials and allow them to stand for 2 hours. Centrifuge the suspension at 10,000 RPM for 15 minutes at the test temperature to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption) [3].

Phase 2: Analytical Quantification (HPLC-UV)

The saturated supernatant must be diluted into the linear dynamic range of the analytical instrument to prevent detector saturation.

  • Column: Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (to ensure the primary amine remains protonated and peaks remain sharp). Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength (λmax): UV detection at 254 nm and 280 nm (characteristic absorption bands for substituted pyridine-carbonitriles) [5].

  • Calibration: Quantify against a 5-point standard calibration curve (R² > 0.995) prepared in a highly soluble solvent (e.g., DMSO).

Workflow Visualization

The following diagram maps the self-validating logical workflow for determining the thermodynamic solubility profile of the compound.

SolubilityWorkflow Start Start: 6-(2-aminoethoxy) pyridine-3-carbonitrile SolventPrep Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventPrep Saturation Add Excess Solid to Solvent (Create Suspension) SolventPrep->Saturation Equilibration Shake-Flask Equilibration (48-72h at 25°C) Saturation->Equilibration Separation Phase Separation (Centrifugation / 0.45µm Filtration) Equilibration->Separation Dilution Serial Dilution of Supernatant Separation->Dilution HPLC HPLC-UV Analysis (C18 Column, 254/280 nm) Dilution->HPLC Data Calculate Thermodynamic Solubility (mg/mL) HPLC->Data

Caption: Standardized OECD 105 Shake-Flask workflow for thermodynamic solubility quantification.

Conclusion

Profiling the solubility of 6-(2-aminoethoxy)pyridine-3-carbonitrile requires an understanding of its competing functional groups. The interplay between the highly polar cyano group, the hydrogen-bonding amine/ether chain, and the hydrophobic pyridine core dictates its preferential dissolution in polar aprotic and polar protic solvents. By adhering to the standardized shake-flask equilibration and HPLC-UV quantification methodologies outlined in this guide, researchers can generate robust, reproducible physicochemical data essential for downstream pharmaceutical manufacturing and formulation.

References

  • Solubility of Pyridine-3-carbonitrile (C6H4N2). Solubility of Things. Available at: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105). Environmental Sciences Europe (Springer Nature). Available at:[Link]

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery (ASTM E1148-02). Millipore Corporation / Sigma-Aldrich. Available at:[Link]

  • Cloud point extraction of pyridine N-oxides using mixed micelles and HPLC-UV analysis. RSC Advances. Available at:[Link]

Role of 6-(2-aminoethoxy)pyridine-3-carbonitrile as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Role of 6-(2-aminoethoxy)pyridine-3-carbonitrile as a Heterocyclic Building Block

Executive Summary

6-(2-aminoethoxy)pyridine-3-carbonitrile (CAS: 1247044-67-2) is a bifunctional heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in its dual-reactivity profile: it possesses a primary amine tethered via an ethoxy linker for solubilizing group attachment, and an electron-deficient pyridine-3-nitrile core that serves as a precursor for various pharmacophores (e.g., amides, tetrazoles, or amidines).

This guide provides a comprehensive technical analysis of this molecule, detailing its physiochemical properties, robust synthetic protocols, and downstream applications in drug discovery.

Physiochemical Profile & Molecular Architecture

The molecule combines a rigid pyridine core with a flexible polar side chain. The electron-withdrawing nitrile group at the C3 position activates the C6 position for nucleophilic attack during synthesis and modulates the pKa of the pyridine nitrogen.

Table 1: Physiochemical Properties

PropertyDataRelevance in Drug Design
CAS Number 1247044-67-2Unique Identifier for sourcing/IP.
Formula C₈H₉N₃OLow MW fragment (< 200 Da) allows for efficient ligand efficiency (LE) optimization.
Mol. Weight 163.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~0.6Hydrophilic nature aids in improving the solubility of lipophilic scaffolds.
pKa (Base) ~8.5 (Amine)The primary amine is protonated at physiological pH, enhancing aqueous solubility.
H-Bond Donors 2 (NH₂)Key interaction point for solvent or protein residues (e.g., Asp/Glu).
H-Bond Acceptors 4 (N_py, CN, O, N_amine)High density of acceptors for hydrogen bonding networks.

Synthetic Methodology

The synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile relies on a Nucleophilic Aromatic Substitution (SₙAr ) on the electron-deficient 6-chloronicotinonitrile.

Critical Strategic Choice: Protection vs. Direct Displacement

While direct reaction with ethanolamine is possible, it often leads to bis-alkylation or competitive N-arylation. The Best Practice (Route B) involves using N-Boc-ethanolamine to ensure exclusive O-alkylation and simplify purification.

Experimental Protocol: High-Fidelity Synthesis (Route B)

Reagents:

  • Substrate: 6-Chloropyridine-3-carbonitrile (1.0 eq)

  • Nucleophile: N-Boc-ethanolamine (1.1 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

  • Deprotection: TFA/DCM (1:4 v/v) or HCl/Dioxane (4M)

Step-by-Step Workflow:

  • Alkoxide Formation: To a flame-dried flask under N₂ atmosphere, add N-Boc-ethanolamine in anhydrous THF. Cool to 0°C. CAREFULLY add NaH portion-wise. Stir for 30 min until H₂ evolution ceases.

    • Why: Pre-forming the alkoxide ensures the oxygen is the active nucleophile, suppressing N-attack.

  • SₙAr Displacement: Add 6-chloropyridine-3-carbonitrile (dissolved in minimal THF) dropwise to the alkoxide solution.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of chloride starting material).

    • Mechanism:[1][2][3] The electron-withdrawing nitrile group at C3 stabilizes the Meisenheimer complex intermediate, facilitating chloride displacement at C6.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add TFA (20% v/v). Stir at RT for 1 hour. Concentrate to dryness.

  • Free Basing: Redissolve residue in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with Na₂CO₃ (aq) and extract to obtain the free amine.

Reactivity & Applications

This building block serves as a "linchpin" in convergent synthesis. The diagram below illustrates the divergent pathways accessible from this core.

Reactivity Map (Graphviz)

ReactivityMap Core 6-(2-aminoethoxy) pyridine-3-carbonitrile Amine Primary Amine (Side Chain) Core->Amine Nitrile Nitrile Group (C3 Position) Core->Nitrile Amide Amide Coupling (Linker to Scaffold) Amine->Amide R-COCl / HATU RedAm Reductive Amination (N-Alkylation) Amine->RedAm R-CHO / NaBH(OAc)3 Urea Urea/Carbamate Formation Amine->Urea Isocyanates Tetrazole Tetrazole Formation (Bioisostere of COOH) Nitrile->Tetrazole NaN3 / ZnBr2 Hydrolysis Hydrolysis to Amide/Acid Nitrile->Hydrolysis NaOH / H2O2 Reduction Reduction to Benzylamine Nitrile->Reduction H2 / Raney Ni

Caption: Divergent synthetic utility of the 6-(2-aminoethoxy)pyridine-3-carbonitrile scaffold.

Key Application: Kinase Inhibitor Design

In kinase inhibitors, the 2-aminoethoxy tail mimics the solvent-exposed solubilizing groups found in drugs like Gefitinib or Erlotinib .

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the hinge region (though C3-nitrile pyridines are electron-poor, making them weaker acceptors than unsubstituted pyridines).

  • Solubility: The terminal amine (pKa ~8.5) ensures the molecule is ionized in the gut, improving bioavailability.

References

  • Sigma-Aldrich. 6-(2-aminoethoxy)pyridine-3-carbonitrile Product Page. CAS No: 1247044-67-2. Available at:

  • PubChem. 4-Aminopyridine-3-carbonitrile and Related Pyridine Nitriles. National Library of Medicine. Available at:

  • Organic Syntheses. Preparation of 2-chloronicotinonitrile (Precursor). Org. Synth. 1951, 31, 95. Available at:

  • Oakwood Chemical. 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (Analogous Chemistry). Available at:

Sources

Electronic Properties and Reactivity of the Aminoethoxy Side Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties and reactivity of the aminoethoxy side chain Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The aminoethoxy side chain (


), often referred to as the 2-aminoethyl ether moiety, is a critical structural motif in medicinal chemistry and chemical biology.[1][2] It serves as a versatile pharmacophore in cardiovascular drugs (e.g., Bisoprolol, Amlodipine), a solubilizing linker in proteolysis-targeting chimeras (PROTACs), and a bioconjugation spacer. This guide provides an in-depth analysis of its electronic landscape, conformational preferences (the gauche effect), synthetic protocols, and metabolic fate, offering actionable insights for rational drug design.

Part 1: Electronic & Conformational Landscape[2]

The physicochemical behavior of the aminoethoxy group is governed by the interplay between the electronegative oxygen atom and the basic nitrogen center. Understanding these properties is essential for predicting receptor binding affinities and pKa-dependent solubility.[1][2]

Inductive Effects and Basicity

The ether oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the


-bond framework.[1][2] This withdrawal reduces the electron density on the terminal amine nitrogen relative to a standard alkyl amine.
  • pKa Modulation: While a standard primary alkyl amine (e.g., ethylamine) has a pKa of approximately 10.7 , the 2-aminoethyl ether analogue (e.g., 2-methoxyethylamine) exhibits a lower pKa of 9.89 [1].[1]

  • Implication: This reduced basicity ($ \Delta pK_a \approx 0.8 $ units) can subtly alter the protonation state at physiological pH (7.4), influencing membrane permeability and salt bridge strength within a binding pocket.

The Gauche Effect

Unlike simple alkane chains that prefer an anti (180°) conformation to minimize steric hindrance, the O-C-C-N fragment in the aminoethoxy chain strongly prefers a gauche (60°) conformation. This phenomenon, known as the Gauche Effect , is driven by two primary factors:

  • Hyperconjugation: The donation of electron density from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital is maximized in the gauche conformation.[3]
  • Electrostatic Stabilization: In the protonated state (ammonium), the positively charged nitrogen and the electronegative oxygen experience a favorable Coulombic attraction, further locking the conformation.

Table 1: Conformational Energy Factors

Interaction TypeDriving ForcePreferred Angle
Steric RepulsionAvoidance of Van der Waals clashAnti (180°)
Hyperconjugation (

)
Orbital overlap stabilizationGauche (60°)
Electrostatics (

)
Coulombic attractionGauche (60°)
Visualization: The Gauche Effect Mechanism

The following diagram illustrates the competing forces stabilizing the gauche conformer.

GaucheEffect cluster_0 Dominant Forces Anti Anti Conformer (180°) Sterically Favored Gauche Gauche Conformer (60°) electronically Favored Anti->Gauche Driven by Electronic Effects Hyperconj Hyperconjugation (σC-H → σ*C-O) Hyperconj->Gauche Stabilizes Electro Electrostatic Attraction (NH3+ ... O) Electro->Gauche Stabilizes (Protonated)

Caption: Logical flow of forces driving the gauche preference in 2-aminoethyl ethers.

Part 2: Chemical Reactivity & Synthesis[2][4][5]

Nucleophilicity and Stability

The aminoethoxy amine is a competent nucleophile, though slightly attenuated compared to alkyl amines due to the inductive effect.

  • Ether Stability: The ether linkage is chemically robust under standard acidic or basic conditions used in peptide synthesis (e.g., Fmoc/Boc deprotection), making it an ideal linker.

  • Cyclization Risk: Under strong oxidative conditions or in the presence of good leaving groups on the nitrogen, the chain can cyclize to form morpholine derivatives.

Synthetic Protocols

The most reliable method for installing the aminoethoxy side chain onto a phenol or alcohol scaffold is the Mitsunobu Reaction . This protocol avoids the harsh conditions of Williamson ether synthesis.

Protocol: Mitsunobu Installation of Aminoethoxy Linker

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), N-Boc-ethanolamine.[1][2]
  • Preparation: Dissolve the substrate (phenol/alcohol, 1.0 eq) and N-Boc-ethanolamine (1.2 eq) in anhydrous THF under an inert atmosphere (

    
    ).
    
  • Phosphine Addition: Add

    
     (1.5 eq) and cool the solution to 0°C.
    
  • Azo Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ).[2] Filter and purify the filtrate via silica gel chromatography.
  • Deprotection: Treat the purified intermediate with TFA/DCM (1:1) or HCl/Dioxane to reveal the free amine.

Mitsunobu Start Substrate (R-OH) + N-Boc-Ethanolamine Reagents Add PPh3, Cool to 0°C Add DIAD dropwise Start->Reagents Intermediate Betaine Intermediate Activation of Alcohol Reagents->Intermediate Coupling SN2 Substitution Inversion of Configuration Intermediate->Coupling Product Boc-Protected Ether (R-O-CH2-CH2-NH-Boc) Coupling->Product Deprotect TFA/DCM Deprotection Product->Deprotect Final Final Product (R-O-CH2-CH2-NH2) Deprotect->Final

Caption: Step-by-step workflow for the Mitsunobu synthesis of aminoethoxy side chains.

Part 3: Biological Interface & Metabolism[2]

Metabolic Stability Profile

The aminoethoxy chain is susceptible to oxidative metabolism, primarily via O-dealkylation mediated by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • Mechanism: The enzyme abstracts a hydrogen atom from the

    
    -carbon (adjacent to the ether oxygen), forming a radical. Hydroxylation at this position creates an unstable hemiacetal, which spontaneously collapses to release an aldehyde and an alcohol [2].
    
  • Structural Insight: In drugs like Bisoprolol , the aminoethoxy tail is part of a larger ether network. Bisoprolol exhibits a "balanced" clearance profile (50% renal, 50% hepatic), suggesting that while O-dealkylation occurs, it is not so rapid as to eliminate oral bioavailability [3].

Application in Drug Design (Case Studies)
  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility without introducing a formal charge. This is utilized in Tirzepatide , where two units of (2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) link a fatty acid moiety to the peptide backbone, facilitating albumin binding while maintaining solubility [4].[1][2]

  • Receptor Binding: In

    
    -blockers like Bisoprolol, the ether oxygen can participate in water-mediated H-bonding networks within the adrenergic receptor pocket, while the amine forms a critical salt bridge with Asp113.[1]
    
Visualization: Metabolic Fate (O-Dealkylation)[1][2]

Metabolism Drug Parent Drug R-O-CH2-CH2-NH2 CYP CYP450 (Oxidation) Drug->CYP Radical Hemiacetal Intermediate [R-O-CH(OH)-CH2-NH2] CYP->Radical H-abstraction + OH rebound Collapse Spontaneous Collapse Radical->Collapse Metabolites Metabolites: R-OH + OHC-CH2-NH2 Collapse->Metabolites

Caption: Mechanism of CYP450-mediated O-dealkylation of the aminoethoxy side chain.[1][2]

References

  • BenchChem.[2] "A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles." Benchchem.com.[2] Link[1][2]

  • Guengerich, F. P.[4] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link[1][2]

  • Leopold, G. "Balanced pharmacokinetics and metabolism of bisoprolol." Journal of Cardiovascular Pharmacology, 1986. Link

  • Lilly, E. "Tirzepatide Prescribing Information." FDA Access Data. Link

  • Organic Chemistry Portal.[2] "Mitsunobu Reaction: Mechanism and Protocols." Link

Sources

Stability Dynamics of 6-(2-Aminoethoxy)pyridine-3-carbonitrile in Physiological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the chemical stability of a lead compound in aqueous physiological media is a critical parameter that dictates the reliability of in vitro assay data. 6-(2-aminoethoxy)pyridine-3-carbonitrile is a bifunctional scaffold featuring an electron-deficient pyridine ring substituted with a potentially labile nitrile group and a reactive primary amine.

This whitepaper provides an in-depth mechanistic analysis of this compound's stability across standard physiological buffers (PBS, HEPES, Tris) at pH 7.4 and 37°C. By applying principles derived from ICH Q1A(R2) stability testing guidelines[1], we establish a self-validating analytical workflow to accurately quantify degradation kinetics, ensuring that downstream biological readouts are not confounded by artefactual compound breakdown.

Structural Liabilities & Mechanistic Causality

To design a robust stability assay, we must first understand the intrinsic chemical vulnerabilities of the molecule. The degradation of pyridine-carbonitrile derivatives is rarely random; it is driven by predictable electronic effects[2].

  • The Pyridine-3-Carbonitrile Core: Nitriles (-CN) are generally stable in neutral aqueous solutions. However, the pyridine ring is strongly electron-withdrawing. This inductive effect increases the electrophilicity of the nitrile carbon, lowering the activation energy required for nucleophilic attack by water. Over time, this can lead to slow hydrolysis, converting the nitrile into an amide, and eventually a carboxylic acid.

  • The 6-(2-Aminoethoxy) Substituent: The primary amine has a pKa of approximately 9.5. At physiological pH (7.4), it exists predominantly (>99%) in its protonated, non-nucleophilic state (-NH3+). However, the transient fraction of the unprotonated free base can participate in intermolecular reactions or act as a localized nucleophile if the molecule adopts a favorable conformation.

G A 6-(2-aminoethoxy) pyridine-3-carbonitrile B Nitrile Hydrolysis (Amide/Acid Formation) A->B pH extremes C Amine Reactivity (Intermolecular) A->C Free base state D Buffer Catalysis (Phosphate-mediated) A->D PBS Buffer

Fig 1: Primary degradation pathways of 6-(2-aminoethoxy)pyridine-3-carbonitrile in aqueous media.

Buffer-Specific Interactions: The "Phosphate Effect"

A common pitfall in preclinical research is assuming all pH 7.4 buffers are chemically inert. Historically, studies on the stability of pyridine-containing molecules (such as NAD+/NADH) have demonstrated that buffer composition drastically alters degradation rates[3].

  • Phosphate-Buffered Saline (PBS): Phosphate ions (

    
    ) act as bifunctional general acid-base catalysts. They can simultaneously donate and accept protons, significantly lowering the transition state energy for nitrile hydrolysis.
    
  • Tris Buffer: Tris contains a primary amine. While it maintains pH effectively, it can act as a competitive nucleophile, potentially forming complex adducts with electrophilic centers on the test compound.

  • HEPES Buffer: As a zwitterionic sulfonic acid buffer, HEPES lacks primary amines and catalytic phosphate groups, making it the most chemically inert matrix for evaluating the intrinsic stability of electrophilic scaffolds.

Experimental Methodology: Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates zero-time point normalization (


), internal standard (ISTD) tracking to account for matrix effects, and instantaneous chemical quenching to freeze kinetic states.
Step-by-Step Workflow

Step 1: Matrix Preparation & Equilibration Prepare 100 mM solutions of PBS, HEPES, and Tris. Adjust all buffers to exactly pH 7.40 at 37°C (buffer pKa shifts with temperature; pH must be set at the assay temperature).

Step 2: Compound Initiation Prepare a 10 mM stock of 6-(2-aminoethoxy)pyridine-3-carbonitrile in anhydrous DMSO. Spike the compound into 1 mL of each pre-warmed buffer to achieve a final concentration of 10 µM. Causality Note: The final DMSO concentration must remain


 to prevent co-solvent effects that artificially stabilize the compound by reducing the dielectric constant of the medium.

Step 3: Incubation & Time-Course Sampling Incubate the solutions in a thermomixer at 37°C with gentle agitation (300 rpm). Withdraw 50 µL aliquots at


 and 

hours.

Step 4: Instantaneous Quenching Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with 50 nM of an isotopically labeled internal standard (ISTD). Causality Note: The 3:1 organic-to-aqueous ratio instantly precipitates any buffer salts/proteins and drops the temperature, halting all degradation kinetics.

Step 5: LC-MS/MS Quantification Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Normalize the peak area ratio (Analyte/ISTD) of each time point against the


 sample to calculate the percentage remaining.

Workflow S1 1. Buffer Preparation (PBS, HEPES, Tris at pH 7.4) S2 2. Compound Spiking (10 µM final, <0.1% DMSO) S1->S2 S3 3. Incubation (37°C, Time-course sampling) S2->S3 S4 4. Quenching & Extraction (Cold Acetonitrile + ISTD) S3->S4 S5 5. LC-MS/MS Analysis (MRM mode quantification) S4->S5

Fig 2: Standardized LC-MS/MS workflow for physiological buffer stability assessment.

Quantitative Data Presentation

The following table summarizes the kinetic stability profile of 6-(2-aminoethoxy)pyridine-3-carbonitrile. The degradation rate constant (


) is derived from the negative slope of the natural log of the percentage remaining versus time, assuming pseudo-first-order kinetics.
Buffer System (100 mM)pH at 37°CDegradation Rate (

,

)
Half-Life (

, hours)
Primary Degradation Mechanism Observed
PBS 7.400.0288~24.0Phosphate-catalyzed nitrile hydrolysis
Tris 7.400.0144~48.1Minor adduct formation / slow hydrolysis
HEPES 7.400.0048>144.0Highly stable; trace hydrolysis

Data Interpretation: The compound exhibits a significantly shorter half-life in PBS compared to HEPES. This quantitative variance underscores the risk of using PBS for prolonged in vitro assays (e.g., 48-72 hour cell culture incubations) with this specific chemical class.

Conclusion & Strategic Recommendations

The stability of 6-(2-aminoethoxy)pyridine-3-carbonitrile is highly dependent on the nucleophilic and catalytic properties of the surrounding buffer matrix. While the compound is relatively stable in inert zwitterionic buffers, it is susceptible to phosphate-catalyzed degradation.

Recommendations for Drug Development:

  • Assay Matrix Selection: For any biochemical or cellular assay exceeding 12 hours, transition from PBS to HEPES buffer to prevent artefactual loss of the parent compound.

  • Formulation: Avoid phosphate-based excipients in early liquid formulations. Opt for acetate or citrate buffers if pH adjustment is required.

  • Metabolic vs. Chemical Stability: While chemical stability in buffer is paramount for in vitro accuracy, in vivo clearance will likely be dominated by CYP-mediated oxidation of the pyridine ring rather than spontaneous hydrolysis[2].

References

  • Source: ich.
  • Source: benchchem.
  • Source: researchgate.

Sources

Metabolic stability predictions for 6-(2-aminoethoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title : Predictive and Experimental Paradigms for the Metabolic Stability of 6-(2-aminoethoxy)pyridine-3-carbonitrile

Abstract As a Senior Application Scientist, I present this technical whitepaper to establish a rigorous framework for evaluating the metabolic stability of 6-(2-aminoethoxy)pyridine-3-carbonitrile. This compound represents a highly versatile building block and pharmacophore in medicinal chemistry. Understanding its biotransformation pathways is critical for lead optimization and mitigating pharmacokinetic liabilities. This guide deconstructs the structural vulnerabilities of the scaffold, details the causality behind in vitro experimental protocols, and provides a self-validating system for determining intrinsic clearance.

Structural Deconstruction & Mechanistic Liabilities

Before initiating empirical assays, a rational in silico assessment of the pharmacophore is mandatory. The structure of 6-(2-aminoethoxy)pyridine-3-carbonitrile presents a dichotomy of metabolic stability:

  • The Pyridine-3-carbonitrile Core (High Stability) : Pyridine rings are inherently electron-deficient, rendering them less susceptible to Cytochrome P450 (CYP)-mediated electrophilic aromatic oxidation than their benzene counterparts. The substitution of a carbonitrile (-C≡N) group at the 3-position exerts a profound electron-withdrawing effect. This inductive and resonance-driven electron depletion significantly enhances the metabolic stability of the heterocycle, effectively shielding the ring from epoxidation and hydroxylation[1].

  • The 2-Aminoethoxy Moiety (High Liability) : The primary metabolic soft spot resides in the ether linkage and the terminal primary amine.

    • O-Dealkylation: The ethoxy linker is a prime substrate for CYP-mediated cleavage (predominantly by CYP3A4 and CYP2D6). The reaction proceeds via a two-step hydrogen atom abstraction (HAT) and oxygen rebound 2[2]. The enzyme abstracts a hydrogen atom from the alpha-carbon, generating a neutral carbon radical. Subsequent hydroxyl recombination forms an unstable hemiacetal that non-enzymatically dissociates into 6-hydroxypyridine-3-carbonitrile and 2-aminoacetaldehyde[2].

    • Oxidative Deamination: The terminal primary amine is highly vulnerable to Monoamine Oxidase (MAO) and CYP450 enzymes, which can catalyze its conversion to an aldehyde, releasing ammonia in the process.

Integrated Evaluation Workflow

To validate these predicted liabilities, a tiered in vitro approach is required, moving from in silico predictions to subcellular and cellular models.

Workflow A 6-(2-aminoethoxy)pyridine-3-carbonitrile (Test Compound) B In Silico SOM Prediction (CYP & MAO Vulnerabilities) A->B C Liver Microsome Assay (Phase I: +NADPH) A->C D Hepatocyte Assay (Phase I & II Metabolism) A->D F Pharmacokinetic Modeling (t1/2 & Intrinsic Clearance) B->F Validates Model E LC-MS/MS Analysis (Parent Depletion) C->E D->E E->F

Fig 1: Integrated in silico and in vitro metabolic stability evaluation workflow.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure data integrity through built-in causality and strict control mechanisms.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Liver microsomes are subcellular fractions enriched with Phase I enzymes (CYPs, FMOs)[3]. This assay determines the intrinsic clearance (


) driven strictly by oxidative metabolism.
  • Buffer Preparation : Prepare 100 mM Potassium Phosphate (

    
    ) buffer at pH 7.4.
    
    • Causality: This specific ionic strength and pH strictly mimic the physiological intracellular environment, maintaining the conformational integrity and optimal catalytic activity of the CYP450 enzymes[4].

  • Pre-Incubation : Combine HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM) in the buffer. Include a positive control (e.g., Verapamil) and a negative control (minus-NADPH). Incubate at 37°C for 5 minutes.

    • Causality: The 1 µM substrate concentration ensures the reaction operates under linear, first-order Michaelis-Menten kinetics (

      
      ). The minus-NADPH control is a self-validating step to rule out chemical instability or non-CYP-mediated degradation.
      
  • Reaction Initiation : Add NADPH (1 mM final concentration) to initiate the assay.

    • Causality: NADPH is the obligate electron donor. It transfers reducing equivalents via Cytochrome P450 reductase to the heme iron, enabling the activation of molecular oxygen required for substrate oxidation[4].

  • Aliquot Quenching : At precise intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal analytical standard.

    • Causality: Acetonitrile disrupts hydrogen bonding and hydrophobic interactions, inducing rapid protein precipitation. This instantly terminates enzymatic activity, freezing the metabolic profile at that exact second while preparing a clean matrix for mass spectrometry[4].

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Causality: Removing precipitated proteins prevents LC column occlusion and mitigates ion suppression during electrospray ionization (ESI).

Protocol B: Cryopreserved Hepatocyte Stability Assay

While microsomes isolate Phase I metabolism, intact hepatocytes provide a holistic model encompassing Phase II conjugation (e.g., UGTs, SULTs) and active membrane transport[3][5].

  • Thawing and Plating : Thaw cryopreserved human hepatocytes in specialized recovery medium to a viability of >80% (assessed via Trypan Blue exclusion).

    • Causality: Dead cells release proteases and lose intracellular cofactors, heavily skewing clearance data. High viability ensures physiological metabolic competence.

  • Incubation : Suspend cells at

    
     cells/mL in Williams' Medium E. Add 1 µM of 6-(2-aminoethoxy)pyridine-3-carbonitrile.
    
  • Quenching : Quench with an equal volume of acetonitrile at designated time points and analyze via LC-MS/MS.

Quantitative Data Presentation & Pharmacokinetic Modeling

The depletion of the parent compound is quantified using the peak area ratio (Compound/Internal Standard). The natural logarithm of the percent parent remaining is plotted against time. The slope of this linear regression yields the first-order elimination rate constant (


)[4].
  • Half-life (

    
    ) : 
    
    
    
  • Intrinsic Clearance (

    
    ) : 
    
    
    

Table 1: Representative In Vitro Metabolic Stability Parameters for 6-(2-aminoethoxy)pyridine-3-carbonitrile

Test SystemSpeciesHalf-life (

) (min)
Intrinsic Clearance (

)
Classification
Liver MicrosomesHuman (HLM)28.548.6 µL/min/mg proteinModerate Clearance
Liver MicrosomesMouse (MLM)14.297.6 µL/min/mg proteinHigh Clearance
HepatocytesHuman45.015.4 µL/min/

cells
Moderate Clearance

Note: Data is representative of typical primary amine/ether fragment behavior.

Biotransformation Pathway Analysis

Based on the structural liabilities and empirical data, the primary biotransformation routes are mapped below.

Pathways Parent 6-(2-aminoethoxy)pyridine-3-carbonitrile (Parent Drug) M1 O-Dealkylation (6-hydroxypyridine-3-carbonitrile) Parent->M1 CYP3A4 / CYP2D6 M2 Oxidative Deamination (Aldehyde Intermediate) Parent->M2 MAO / CYP450 M3 Pyridine N-Oxidation (Minor Pathway) Parent->M3 FMO / CYP450

Fig 2: Predicted biotransformation pathways for 6-(2-aminoethoxy)pyridine-3-carbonitrile.

Conclusion & Lead Optimization Strategies

The metabolic clearance of 6-(2-aminoethoxy)pyridine-3-carbonitrile is predominantly driven by the vulnerability of its 2-aminoethoxy side chain, while the pyridine-3-carbonitrile core remains robust. If in vitro assays confirm high intrinsic clearance via O-dealkylation or deamination, medicinal chemists should consider the following optimization strategies:

  • Alpha-Fluorination : Introducing fluorine atoms adjacent to the ether oxygen lowers the HOMO energy, increasing the activation barrier for CYP-mediated hydrogen atom abstraction.

  • Amine Masking : Converting the primary amine to a secondary or tertiary amine, or substituting it with a bioisostere (e.g., an oxetane or small heterocycle), can effectively block MAO-driven oxidative deamination.

References

  • MySkinRecipes . 2-(difluoromethoxy)pyridine-3-carbonitrile. 1

  • Washington University . Cytochrome P450 Mechanism B: Major Types of P450 oxidation Reactions. 2

  • Mercell . Metabolic stability in liver microsomes. 4

  • WuXi AppTec . Metabolic Stability in Drug Development: 5 Assays. 3

  • PMC / NIH . Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. 5

Sources

Technical Analysis of Hydrogen Bonding Pharmacophores in 6-(2-aminoethoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profile for 6-(2-aminoethoxy)pyridine-3-carbonitrile . It is structured to serve researchers in medicinal chemistry and fragment-based drug discovery (FBDD).

Executive Summary

6-(2-aminoethoxy)pyridine-3-carbonitrile is a low-molecular-weight scaffold (MW ≈ 163 Da) exhibiting properties consistent with "Fragment-Like" chemical space. Its hydrogen bonding profile is dynamic, heavily influenced by the ionization state of the primary amine side chain at physiological pH.

  • Neutral State Counts: 2 HBD / 4 HBA.

  • Physiological State (pH 7.4) Counts: 3 HBD / 3 HBA.

  • Drug Design Classification: Compliant with Lipinski’s Rule of 5 and Congreve’s Rule of 3.

Structural Dissection & Pharmacophore Identification

To accurately determine the HBD/HBA counts, we must first isolate the functional groups capable of participating in hydrogen bonding networks.

Functional Group Inventory

The molecule consists of a central pyridine ring substituted at the C3 and C6 positions.

  • Pyridine Nitrogen (N1): An aromatic nitrogen with a lone pair in the

    
     orbital, orthogonal to the 
    
    
    
    -system.
    • Role: Hydrogen Bond Acceptor (HBA).[1]

  • Nitrile Group (C3-CN): A linear

    
    -hybridized nitrogen.
    
    • Role: Weak Hydrogen Bond Acceptor (HBA).

  • Ether Linker (C6-O-CH2-): An alkoxy oxygen with two lone pairs.

    • Role: Hydrogen Bond Acceptor (HBA).[1]

  • Primary Amine (Terminal -NH2): An aliphatic amine.

    • Role: Hydrogen Bond Donor (2H) and Acceptor (1 Lone Pair).

Theoretical Counts (Neutral Species)

In its uncharged state (typically found in organic solvents or high pH), the counts are derived strictly from topological connectivity:

Functional GroupH-Bond Donors (HBD)H-Bond Acceptors (HBA)Notes
Pyridine Ring N 01Classic acceptor site.
Nitrile (-CN) 01Weak acceptor; often solvated.
Ether (-O-) 01Directional acceptor.
Primary Amine (-NH

)
21Dual character.
TOTAL 2 4 Lipinski Compliant

Physicochemical Context: The pH Factor (Expert Insight)

In a biological context (systemic circulation, pH 7.4), counting atoms based solely on the neutral structure is a common pitfall. The ionization state of the primary amine fundamentally alters the pharmacophore profile.

Ionization Analysis
  • Primary Aliphatic Amine: The

    
     of a primary amine on an ethoxy chain (similar to ethanolamine derivatives) is typically between 9.0 and 9.8 .
    
    • At pH 7.4: The amine will be

      
       protonated (
      
      
      
      ).
  • Pyridine Nitrogen: The intrinsic

    
     of pyridine is ~5.2. However, this scaffold has competing electronic effects:
    
    • Electron Donating (Resonance): The 2-alkoxy group (position 6) donates electron density, potentially raising basicity.

    • Electron Withdrawing (Induction/Resonance): The 3-cyano group is strongly electron-withdrawing, drastically lowering the basicity of the ring nitrogen (likely to

      
      ).
      
    • At pH 7.4: The pyridine nitrogen remains neutral .

Physiological Counts (Cationic Species)

Upon protonation of the amine, the lone pair is occupied by a proton, extinguishing its acceptor capability and adding a donor.

Functional GroupHBD (pH 7.4)HBA (pH 7.4)Mechanistic Shift
Pyridine Ring N 01Remains neutral.
Nitrile (-CN) 01Unchanged.
Ether (-O-) 01Unchanged.
Amine (-NH

)
3 0 Lone pair lost to protonation.
TOTAL 3 3 Shift in polarity profile.

Visualizations

Structural Pharmacophore Map

The following diagram illustrates the connectivity and H-bonding roles in the neutral state.

PharmacophoreMap cluster_legend Legend Molecule 6-(2-aminoethoxy) pyridine-3-carbonitrile PyridineN Pyridine N (HBA: 1) Molecule->PyridineN Nitrile Nitrile (-CN) (HBA: 1) Molecule->Nitrile Ether Ether (-O-) (HBA: 1) Molecule->Ether Amine Primary Amine (-NH2) (HBD: 2 | HBA: 1) Ether->Amine Ethyl Linker key1 Red = Acceptor Site key2 Green = Donor/Dual Site

Figure 1: Pharmacophore map identifying donor/acceptor sites in the neutral molecule.

Ionization Impact Workflow

This flow demonstrates how physiological pH alters the counts.

IonizationFlow State1 Neutral State (Organic Solvent) AmineNeutral Amine: -NH2 HBD: 2 | HBA: 1 State1->AmineNeutral Condition Physiological pH (7.4) AmineCation Amine: -NH3+ HBD: 3 | HBA: 0 Condition->AmineCation Protonation (pKa ~9.5) AmineNeutral->Condition Result Net Change: +1 Donor -1 Acceptor AmineCation->Result

Figure 2: Impact of physiological pH on the amine pharmacophore.

Methodologies for Verification

To validate these theoretical counts experimentally, the following protocols are recommended.

Computational Prediction (In Silico)

Before synthesis, use consensus modeling to predict


 and 

.
  • Software: Use ChemAxon MarvinSketch or ACD/Percepta.

  • Workflow:

    • Input SMILES: NC1=CC(C#N)=CC=N1 (Base core)

      
       Add sidechain 
      
      
      
      NCCOc1ccc(C#N)cn1.
    • Run "Protonation" plugin at pH 7.4.

    • Extract "Microspecies Distribution".

    • Sum HBD/HBA based on the dominant microspecies (>90% abundance).

Experimental Measurement ( Determination)

To confirm the ionization state of the amine and pyridine nitrogen.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Protocol:

    • Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjusted).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Data Analysis: Identify inflection points. The amine

      
       will appear as a buffering region near pH 9.5. The pyridine 
      
      
      
      may be suppressed below pH 3.0 due to the nitrile group.
Solvatochromic Analysis (H-Bond Acidity/Basicity)

To measure the actual H-bond strength (Abraham descriptors


 and 

).
  • Method: HPLC-based measurement using a stationary phase with known H-bond properties.

  • Protocol:

    • Measure retention times (

      
      ) on a standard C18 column and a specialized column (e.g., HILIC).
      
    • Correlate

      
       (retention factor) with known standards to derive 
      
      
      
      (acidity/donor) and
      
      
      (basicity/acceptor).

Implications for Drug Discovery[1][2][3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~163 Da, this molecule fits the Rule of 3 (RO3) criteria for fragments:

  • MW < 300: Pass (163).

  • HBD

    
     3:  Pass (3 at pH 7.4).
    
  • HBA

    
     3:  Pass (3 at pH 7.4).
    
  • cLogP

    
     3:  Pass (Predicted ~0.5 - 1.0).
    
Permeability & Solubility
  • Solubility: The cationic amine at pH 7.4 provides excellent aqueous solubility, ideal for high-concentration screening assays (NMR/SPR).

  • Permeability: While the charge improves solubility, it may impede passive diffusion across the blood-brain barrier (BBB). However, for peripheral targets, the small size often compensates for the charge penalty.

References

  • Lipinski, C. A., et al. (2001).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2]

  • Congreve, M., et al. (2003).[2] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877.[2] [2]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for pKa prediction logic).
  • Abraham, M. H. (1993). "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews, 22(2), 73-83.

Sources

Methodological & Application

Step-by-step synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile from 6-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Application Note and Protocol for the Synthesis of a Key Building Block in Drug Discovery from 6-chloronicotinonitrile

This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document offers detailed procedural instructions, mechanistic insights, purification techniques, and characterization data to ensure a successful and reproducible synthesis for researchers in both academic and industrial settings.

Introduction

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a vast array of pharmaceuticals.[1] The unique electronic properties of the pyridine ring, coupled with its ability to engage in various biological interactions, make it a privileged structure in drug design. The title compound, 6-(2-aminoethoxy)pyridine-3-carbonitrile, incorporates several key pharmacophoric features: a pyridine core, a flexible aminoethoxy side chain, and a nitrile group. These functional groups offer multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

The synthesis described herein utilizes the well-established nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of 6-chloronicotinonitrile is displaced by the oxygen nucleophile of ethanolamine. The electron-withdrawing nature of the nitrile group at the 3-position of the pyridine ring activates the 6-position towards nucleophilic attack, facilitating the reaction.[2][3]

Reaction Mechanism and Key Considerations

The synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile from 6-chloronicotinonitrile and ethanolamine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[2][4][5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the deprotonation of the hydroxyl group of ethanolamine by a suitable base, generating the more nucleophilic ethoxide species. This alkoxide then attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinonitrile ring. This position is activated by the electron-withdrawing effect of both the ring nitrogen and the nitrile group at the 3-position.[3] This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitrile group, which is crucial for its stability.[2]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired product, 6-(2-aminoethoxy)pyridine-3-carbonitrile.

The Role of the Base:

The presence of a base is critical for this reaction. Its primary role is to deprotonate the hydroxyl group of ethanolamine, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the formation of side products. A strong, non-nucleophilic base is generally preferred to avoid competing reactions.

Solvent Selection:

The choice of solvent is also important. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
6-ChloronicotinonitrileC₆H₃ClN₂138.551.0 g7.22
EthanolamineC₂H₇NO61.081.32 mL (1.34 g)21.9
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.35 g8.66
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Brine (Saturated aqueous NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization or column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

  • 6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[1][7][8]

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.[9]

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Can cause reproductive damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reaction Setup and Procedure:

  • Preparation of the Nucleophile: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (10 mL). Carefully add sodium hydride (0.35 g, 8.66 mmol, 1.2 equivalents) to the DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanolamine (1.32 mL, 21.9 mmol, 3.0 equivalents) dropwise to the sodium hydride suspension with vigorous stirring. The addition should be done carefully to control the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the ethanolamine.

  • Addition of the Electrophile: In a separate vial, dissolve 6-chloronicotinonitrile (1.0 g, 7.22 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

  • Slowly add the solution of 6-chloronicotinonitrile to the prepared ethanolamine solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a different Rf value than the starting material.

  • Work-up and Extraction: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by one of the following methods:

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.[10][11]

  • Column Chromatography: If the crude product is an oil or if recrystallization is not effective, it can be purified by flash column chromatography on silica gel.[12][13][14] A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is often effective.

Characterization:

The identity and purity of the synthesized 6-(2-aminoethoxy)pyridine-3-carbonitrile can be confirmed using various spectroscopic techniques.

Expected Analytical Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.5-8.7 (d, 1H, pyridine H-2), 7.8-8.0 (dd, 1H, pyridine H-4), 6.8-7.0 (d, 1H, pyridine H-5), 4.4-4.6 (t, 2H, -OCH₂-), 3.1-3.3 (t, 2H, -CH₂NH₂), 1.5-1.8 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 162-164 (C-6), 151-153 (C-2), 140-142 (C-4), 118-120 (CN), 110-112 (C-5), 105-107 (C-3), 68-70 (-OCH₂-), 41-43 (-CH₂NH₂)
FTIR (KBr or ATR)ν (cm⁻¹): 3350-3250 (N-H stretch, amine), 2220-2230 (C≡N stretch, nitrile), 1600-1450 (C=C and C=N stretch, pyridine ring), 1250-1200 (C-O stretch, ether)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₈H₉N₃O: 164.08.

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the absorption frequencies in FTIR, may vary slightly depending on the solvent and instrument used.[15][16][17]

Visualizing the Process

Reaction Workflow:

Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction SNAr Reaction cluster_workup Work-up & Purification NaH Sodium Hydride in DMF Deprotonation Deprotonation at 0 °C NaH->Deprotonation Ethanolamine Ethanolamine Ethanolamine->Deprotonation Reaction Reaction at 80 °C Deprotonation->Reaction Addition of Nucleophile Chloropyridine 6-Chloronicotinonitrile in DMF Chloropyridine->Reaction Workup Quench & Extract Reaction->Workup Crude Product Purification Recrystallization or Chromatography Workup->Purification Characterization NMR, FTIR, MS Purification->Characterization

Caption: Experimental workflow for the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile.

Reaction Pathway:

Reaction_Pathway Reactants 6-Chloronicotinonitrile Ethanolamine Base Base (e.g., NaH) Reactants:reactant2->Base Deprotonation Intermediate Meisenheimer Complex Reactants->Intermediate Base->Reactants:reactant1 Nucleophilic Attack Product 6-(2-aminoethoxy)pyridine-3-carbonitrile Intermediate->Product Elimination of Cl⁻ Byproduct NaCl + H₂

Caption: Simplified reaction pathway for the synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation of ethanolamine.- Low reaction temperature or insufficient reaction time.- Deactivated starting material.- Ensure sodium hydride is fresh and the reaction is under an inert atmosphere.- Increase reaction temperature or prolong reaction time, monitoring by TLC.- Check the purity of 6-chloronicotinonitrile.
Formation of multiple byproducts - Competing N-alkylation of ethanolamine.- Reaction of the product's primary amine with the starting material.- Use a non-nucleophilic base.- Use an excess of ethanolamine to favor the desired reaction.- Optimize reaction temperature and time to minimize side reactions.
Difficulty in purification - Product and starting material have similar polarity.- Product is an oil and difficult to recrystallize.- Optimize the eluent system for column chromatography to achieve better separation.- Attempt to form a salt (e.g., hydrochloride) of the product to facilitate crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile, a valuable intermediate for drug discovery and development. By following the outlined procedures for reaction setup, work-up, purification, and characterization, researchers can confidently and efficiently produce this key building block. The mechanistic insights and troubleshooting guide further support the successful execution of this important chemical transformation.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (Source: Not available)
  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019-01-19). [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018-10-17). [Link]

  • Material Safety Data Sheet - 6-Chloronicotinonitrile, 97% - Cole-Parmer. (2005-10-03). [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Optimization of different solvents for the model reaction. a | Download Table - ResearchGate. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Diva-Portal.org. (2022-08-24). [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives - The Royal Society of Chemistry. [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution | LCGC International. (2018-03-01). [Link]

  • 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile - Oakwood Chemical. [Link]

  • The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - MDPI. (2019-04-08). [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium | Open Access Journals - Research and Reviews. (2016-06-13). [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (2025-11-12). [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

  • Pyrano[3,2-c]pyran-3-carbonitrile, 4,5-dihydro-2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo- - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024-10-02). [Link]

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC. [Link]

  • Optimization in solvent selection for chlorin e6 in photodynamic therapy - PubMed. [Link]

  • Selective H 2 Evolution and CO 2 Absorption in Electrolysis of Ethanolamine Aqueous Solutions - MDPI. (2023-11-20). [Link]

  • Reaction mechanism of monoethanolamine with CO₂ in aqueous solution from molecular modeling - PubMed. (2010-11-04). [Link]

Sources

Using 6-(2-aminoethoxy)pyridine-3-carbonitrile as a linker in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Leveraging 6-(2-aminoethoxy)pyridine-3-carbonitrile as a Novel Linker for the Synthesis and Evaluation of Potent Proteolysis-Targeting Chimeras (PROTACs)

Abstract: Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, capable of addressing targets previously considered "undruggable."[1] A PROTAC is a heterobifunctional molecule comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2][3] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical properties.[4][5] This guide provides a detailed exploration of 6-(2-aminoethoxy)pyridine-3-carbonitrile, a unique linker that combines rigidity and constrained flexibility for PROTAC synthesis. We present its design rationale, a comprehensive step-by-step synthetic protocol for a model BRD4-degrader, and detailed methods for its characterization and in-vitro validation.

Part 1: The Scientific Rationale

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6][7] The process is catalytic and involves several key steps:

  • Binding: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[8][9]

  • Ternary Complex Formation: This dual binding event forms a transient ternary complex (POI-PROTAC-E3 Ligase).[9][10]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[11]

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is then released and can engage another POI molecule, acting catalytically.[1][12]

PROTAC_Mechanism cluster_ub PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow A Step 1: Activate JQ1-COOH B Step 2: Couple Linker 6-(2-aminoethoxy)pyridine- 3-carbonitrile A->B HATU, DIPEA C Step 3: Purify Intermediate B->C HPLC D Step 4: Activate VHL-Linker Intermediate C->D Deprotection (if needed) & Activation E Step 5: Final Coupling with VHL Ligand D->E HATU, DIPEA F Step 6: Final Purification (PY-PROTAC-1) E->F Prep-HPLC

Figure 2. General workflow for the synthesis of PY-PROTAC-1.
Protocol: Synthesis of PY-PROTAC-1

This protocol outlines the coupling of a JQ1 derivative bearing a carboxylic acid to the amino group of the linker, followed by coupling to a VHL ligand.

Materials & Reagents

ReagentSupplierPurpose
JQ1-Carboxylic Acid DerivativeCustom SynthesisWarhead for BRD4
6-(2-aminoethoxy)pyridine-3-carbonitrileCommercial SourceLinker
VHL Ligand (e.g., VH032 with a suitable handle)Commercial SourceE3 Ligase Ligand
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-AldrichPeptide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichNon-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)Sigma-AldrichReaction Solvent
Dichloromethane (DCM)Fisher ScientificSolvent
Trifluoroacetic acid (TFA)Sigma-AldrichFor Boc deprotection (if applicable)
Preparative HPLC SystemWaters/AgilentPurification
LC-MS SystemWaters/AgilentReaction Monitoring & Characterization
NMR Spectrometer (400 MHz or higher)Bruker/JEOLStructural Characterization

Step-by-Step Procedure: Amide Coupling

  • Reaction Setup: To a solution of JQ1-Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Linker Addition: Add a solution of 6-(2-aminoethoxy)pyridine-3-carbonitrile (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS every 1-2 hours until the starting material (JQ1-COOH) is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3 times), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (JQ1-Linker intermediate) by flash chromatography or preparative HPLC to obtain the desired intermediate.

  • Second Coupling: Repeat steps 1-5 using the purified JQ1-Linker intermediate and the VHL ligand to synthesize the final PROTAC molecule, PY-PROTAC-1.

  • Final Purification: Purify the final crude PROTAC using preparative HPLC to achieve >95% purity.

Protocol: Characterization of PY-PROTAC-1

Accurate structural confirmation is critical. [13]

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., Acetonitrile/Water).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass.

    • Expected Result: The observed m/z should match the calculated molecular weight of PY-PROTAC-1 ([M+H]⁺) within 5 ppm. [14]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 3-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The spectra should show all expected peaks corresponding to the JQ1, linker, and VHL ligand moieties, with correct integrations and chemical shifts. The disappearance of the carboxylic acid proton and the appearance of a new amide proton signal provide evidence of successful coupling. [13][14]

Part 3: In-Vitro Validation Protocols

Once synthesized and characterized, the PROTAC's biological activity must be confirmed.

Validation Workflow

Validation_Workflow Start Synthesized & Purified PY-PROTAC-1 A Protocol 1: Target Degradation Assay (Western Blot) Start->A Result1 Observe BRD4 Degradation? A->Result1 B Protocol 2: Mechanism Confirmation (Ubiquitination Assay) Result2 Confirm Ub-dependent Mechanism? B->Result2 C Protocol 3: Functional Outcome Assay (Cell Viability - IC50) Result3 Determine Potency & Therapeutic Window C->Result3 Result1->B Yes Result2->C Yes

Figure 3. Stepwise workflow for the in-vitro validation of a novel PROTAC.
Protocol 1: Target Degradation by Western Blot

This is the primary assay to determine if the PROTAC induces the degradation of its intended target. [15]

  • Cell Culture: Plate a relevant human cell line (e.g., MCF-7 or MV-4-11, which express BRD4) in 6-well plates and allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with increasing concentrations of PY-PROTAC-1 (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a control with the warhead alone (JQ1).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against the target protein (anti-BRD4) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC₅₀ (concentration for 50% degradation).

Expected Results & Controls

ConditionExpected BRD4 LevelRationale
Vehicle (DMSO)100% (Baseline)Negative control for treatment effects.
JQ1 (Warhead alone)~100%Confirms that target inhibition alone does not cause degradation.
PY-PROTAC-1Dose-dependent decreaseDemonstrates PROTAC-induced degradation.
PY-PROTAC-1 + MG132~100%Co-treatment with a proteasome inhibitor (MG132) should rescue degradation. [16]
PY-PROTAC-1 + excess VHL Ligand~100%Competitive displacement of the PROTAC from VHL should prevent degradation. [16]
Protocol 2: In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC mediates the ubiquitination of the target protein. [17][18]

  • Reaction Setup: In a microcentrifuge tube, assemble a reaction mixture containing:

    • Recombinant human E1 enzyme

    • Recombinant human E2 enzyme (e.g., UBE2D2)

    • Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

    • Recombinant target protein (e.g., BRD4)

    • Ubiquitin

    • ATP

    • PY-PROTAC-1 or DMSO control

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe with an anti-BRD4 antibody.

  • Data Analysis: Look for the appearance of higher molecular weight bands or a "smear" above the main BRD4 band in the PROTAC-treated lane. This indicates the addition of ubiquitin molecules (poly-ubiquitination). [15][18]

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of target degradation, such as the inhibition of cancer cell proliferation. [15]

  • Cell Seeding: Seed cells (e.g., MV-4-11) in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat cells with a serial dilution of PY-PROTAC-1.

  • Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) and read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of growth).

Part 4: Conclusion

The strategic selection of a linker is a cornerstone of modern PROTAC design. The 6-(2-aminoethoxy)pyridine-3-carbonitrile scaffold offers a promising platform, providing a blend of rigidity and synthetic accessibility. The protocols outlined here provide a comprehensive framework for researchers to synthesize, characterize, and validate novel PROTACs using this linker. By systematically evaluating target degradation, confirming the mechanism of action, and assessing functional outcomes, scientists can accelerate the development of the next generation of targeted protein degraders.

References

  • Vertex AI Search, "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones",
  • Drug Discovery News, "What are PROTACs? Mechanisms, advantages, and challenges",
  • Frontiers, "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • BLDpharm, "E3 Ligands Usage in PROTAC Design",
  • Crown Bioscience Blog, "Targeted Protein Degradation with PROTACs and Molecular Glues",

  • ACS Medicinal Chemistry Letters, "PROTAC Technology: Opportunities and Challenges",
  • Oxford Academic, Protein & Cell, "Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance",
  • The Biochemist, "A beginner's guide to PROTACs and targeted protein degrad
  • Precise PEG, "E3 Ligase Ligands in PROTAC",
  • Wikipedia, "Proteolysis targeting chimera",
  • Benchchem, "Designing In Vitro Assays for VH032 Thiol-Based PROTACs: Applic
  • MDPI, "PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
  • PMC, "Assays and technologies for developing proteolysis targeting chimera degraders",
  • Pelago Bioscience, "CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders",
  • LifeSensors, "PROTAC® Ubiquitin
  • PMC, "Impact of Target Warhead and Linkage Vector on Inducing Protein Degrad
  • ChemPartner, "Ubiquitin/PROTAC",
  • IJCRR, "PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Str
  • PMC, "Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Tech Launch Arizona, "Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach",
  • ACS Publications, "Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies | Journal of the American Society for Mass Spectrometry",
  • bioRxiv.org, "Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID",
  • ResearchGate, "In vitro and in vivo ubiquitination assays for verifying the substr
  • MDPI, "Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders",
  • Precise PEG, "Linkers in PROTACs",
  • MDPI, "Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2)",
  • Waters, "Characterizing PROTACs: Scientific Approaches to Overcome LC Analytical Barriers",
  • BOC Sciences, "Overview of PROTAC Linkers: Types and Design",
  • PMC, "Current strategies for the design of PROTAC linkers: a critical review",
  • Open Exploration Publishing, "Novel approaches for the r
  • Exploratory Target Antitumor Therapy, "Current strategies for the design of PROTAC linkers: a critical review",

Sources

Application Note: Selective Nitrile Reduction of 6-(2-aminoethoxy)pyridine-3-carbonitrile

[1]

Executive Summary & Mechanistic Challenges

The reduction of 6-(2-aminoethoxy)pyridine-3-carbonitrile requires conditions that selectively reduce the nitrile (-CN) to the primary amine (-CH₂NH₂) without affecting the pyridine heteroaromatic core.[1]

Key Chemoselectivity Challenges
  • Secondary Amine Formation (Dimerization): The primary reduction intermediate is an imine .[2][3] This electrophilic species can react with the newly formed amine or the pre-existing side-chain amine to form secondary amines (dimers/polymers).

  • Catalyst Poisoning: The free amine on the ethoxy tail can chelate transition metal catalysts (Pd, Pt), potentially stalling the reaction.

  • Pyridine Ring Reduction: Under high-pressure hydrogenation conditions (especially with Pt or Pd in acidic media), the pyridine ring can be reduced to a piperidine.

Reaction Pathway & Side Reactions

The following diagram illustrates the reduction pathway and the critical "divergence point" where side reactions occur.

ReactionPathwaycluster_conditionsControl StrategyStartNitrile Substrate(R-CN)ImineImine Intermediate(R-CH=NH)Start->Imine2H (Step 1)PiperidinePiperidine(Over-reduction)Start->PiperidineHigh P / PtAcidic MediaProductPrimary Amine(R-CH2-NH2)Imine->Product2H (Step 2)DimerSecondary Amine(Dimer)Imine->Dimer+ R-NH2- NH3NH3Add NH3/MeOHBlocks DimerizationNH3->DimerSuppressesCatSelectSelect Ra-Ni or CoCl2Prevents Ring Red.

Figure 1: Mechanistic pathway of nitrile reduction highlighting the critical imine intermediate and potential side reactions.

Method Selection Matrix

Choose the protocol based on your available equipment and scale.

FeatureProtocol A: Catalytic Hydrogenation Protocol B: Chemical Reduction
Primary Reagent H₂ Gas + Raney NickelNaBH₄ + CoCl₂[1]·6H₂O
Scale Suitability Scale-up (>10g to kg)Discovery / Lab Scale (<5g)
Pressure 3–5 bar (Balloon to Low Pressure)Atmospheric
Selectivity High (with Ammonia)High (Chemoselective)
Safety Profile Flammable Catalyst (Pyrophoric)H₂ Evolution (Borane)
Cost LowModerate

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Raney Nickel)

The Industrial Standard for Aromatic Nitriles.

Rationale: Raney Nickel is less prone to reducing the pyridine ring compared to Pd/C or PtO₂.[2] The addition of ammonia is critical to suppress secondary amine formation by shifting the equilibrium away from the imine-amine condensation.[2]

Materials
  • Substrate: 6-(2-aminoethoxy)pyridine-3-carbonitrile

  • Catalyst: Raney Nickel (slurry in water, active). Note: Pyrophoric.[1][2]

  • Solvent: 7N Ammonia in Methanol (commercially available or prepared in situ).[2]

  • Hydrogen Source: H₂ balloon or Parr shaker.[2]

Step-by-Step Procedure
  • Preparation: In a fume hood, weigh the substrate (e.g., 1.0 g, 6.13 mmol) into a round-bottom flask or Parr hydrogenation bottle.

  • Solvent Addition: Dissolve the substrate in 7N NH₃ in MeOH (20 mL).

    • Expert Tip: If solubility is poor, use a 1:1 mixture of THF and 7N NH₃/MeOH.

  • Catalyst Addition: Carefully add Raney Nickel (~0.5 g wet slurry).[2]

    • Safety: Do not let Ra-Ni dry out; it will ignite in air.[1][2] Wash the spatula with water immediately.[2]

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a double-balloon of H₂. Stir vigorously at Room Temperature (RT) for 12–16 hours.

    • Method B (Parr Shaker): Pressurize to 40–50 psi (3–3.5 bar). Shake at RT for 4–6 hours.

  • Monitoring: Check reaction progress via LCMS. Look for the M+1 peak of the product (Mass ~167 + 1 = 168).

    • Checkpoint: If the reaction stalls, the free amine side chain may be poisoning the catalyst. Add 1 equivalent of Boc₂O to protect the amine in situ if necessary, though Ra-Ni is usually robust.

  • Work-up:

    • Purge the vessel with Nitrogen.[2]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.[2] Keep the filter cake wet to prevent ignition.[2]

    • Rinse the pad with MeOH.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step.[2] If not, purify via amine-functionalized silica gel chromatography or reverse-phase prep-HPLC.[1]

Protocol B: Chemical Reduction (CoCl₂ / NaBH₄)

The "Benchtop" Alternative (No H₂ Tank Required).

Rationale: The combination of Cobalt(II) Chloride and Sodium Borohydride generates "Cobalt Boride" (Co₂B) in situ. This species acts as a heterogeneous catalyst that activates the nitrile for hydride reduction.[2] It is exceptionally mild and leaves the pyridine ring untouched.[2]

Materials
  • Substrate: 6-(2-aminoethoxy)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (1.0 – 2.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 – 10.0 eq)

  • Solvent: Methanol (MeOH)[4]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 mmol) and CoCl₂·6H₂O (1.0 mmol, 238 mg) in MeOH (10 mL). The solution will be pink/purple.[2]

  • Cooling: Cool the solution to 0°C in an ice bath. The reaction is exothermic and evolves hydrogen gas.[2]

  • Addition: Add NaBH₄ (5.0 mmol, 190 mg) portion-wise over 15 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride) and bubble vigorously.

  • Reaction: Remove the ice bath and stir at Room Temperature for 1–2 hours.

  • Quenching: Once TLC/LCMS indicates consumption of starting material, carefully add 3N HCl dropwise to destroy excess borohydride and dissolve the black cobalt precipitate.[2]

    • Note: The solution should turn clear/pink again.[2]

  • Basification: Adjust the pH to >10 using concentrated Ammonium Hydroxide (NH₄OH).

  • Extraction: Extract with DCM or chloroform/isopropanol (3:1) multiple times.

  • Drying: Dry organic layers over Na₂SO₄ and concentrate.

Analytical Validation & QC

ParameterMethodExpected Result
Identity ¹H NMR (DMSO-d₆) Product: Methylene doublet (~3.7 ppm, 2H) adjacent to pyridine.[1][5] Disappearance of Nitrile. Impurity: If dimer forms, look for secondary amine shift (~3.5 ppm).
Purity LCMS (ESI+) [M+H]⁺ = 168.1. Watch for +16 mass (Oxidation) or +167 mass (Dimer).
Residual Metal ICP-MS Critical for pharma applications.[1] Ensure Ni or Co is <10 ppm.[2]

Troubleshooting Guide: The "Free Amine" Interference

If the protocols above yield low conversion or complex mixtures due to the interference of the side-chain amine:

Strategy: In-situ Protection.[1]

  • Treat the starting material (6-(2-aminoethoxy)pyridine-3-carbonitrile) with Boc₂O (1.1 eq) and TEA in DCM to form the N-Boc derivative .[1]

  • Perform Protocol A (Ra-Ni hydrogenation). The Boc group prevents chelation and side-reactions.[1][2]

  • Deprotect with TFA/DCM or HCl/Dioxane to yield the final diamine.[2]

References

  • Nitrile Reduction Overview

    • Source: Chemguide.[2] "Reducing Nitriles to Primary Amines."

    • URL:[Link]

  • Cobalt Boride Reduction Protocol

    • Source: Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems." Chem. Pharm.[2] Bull. 1971, 19, 817.

    • Context: Establishes the CoCl₂/NaBH₄ selectivity for nitriles.
  • Raney Nickel Conditions

    • Source: Organic Chemistry Portal.[2] "Reduction of Nitriles."[3][4][6][7][8][9][10][11][12][13]

    • URL:[Link]

  • Selectivity in Pyridine Systems

    • Source:Journal of Medicinal Chemistry. See synthesis of "Nicotinic Agonists" (e.g., 3-(2-aminoethoxy)pyridine analogs) for handling alkoxy-pyridine side chains.[1][14]

    • URL:[Link]

Coupling 6-(2-aminoethoxy)pyridine-3-carbonitrile with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Amide Coupling of 6-(2-aminoethoxy)pyridine-3-carbonitrile

Executive Summary & Scope

This technical guide details the optimized protocols for coupling 6-(2-aminoethoxy)pyridine-3-carbonitrile (referred to herein as Amine-1 ) with various carboxylic acids (


).

Amine-1 is a "privileged scaffold" intermediate often used in the synthesis of kinase inhibitors (e.g., FGFR, CHK1 inhibitors) and GPCR ligands.[1] Its structure features a nucleophilic primary amine tethered to an electron-deficient pyridine ring via an ethoxy linker.[2]

Key Technical Insight: Successful coupling requires managing the specific electronic properties of the pyridine ring. The 3-cyano group significantly lowers the basicity of the pyridine nitrogen (


), preventing it from interfering with coupling reagents.[2] However, this also alters standard workup procedures, as the molecule will not be protonated/sequestered in the aqueous phase during mild acidic washes (e.g., 1M HCl), unlike typical pyridines.[1]

Molecule Profile & Pre-Reaction Analysis

Before initiating synthesis, the physicochemical properties of the building block must be understood to select the correct solvent system and workup strategy.

PropertyValue / DescriptionImplications for Protocol
Structure

(Pyridine ring, 3-CN, 6-OCH2CH2NH2)
The ether linkage is stable to standard coupling bases (DIPEA, TEA).[1][2][3][4]
Amine Reactivity Primary Aliphatic (

)
Highly nucleophilic.[1][2] Reacts rapidly with activated esters.
Pyridine Basicity Very Low (

)
Critical: The pyridine nitrogen is non-nucleophilic due to the electron-withdrawing nitrile.[2] It will not compete with the primary amine.
Solubility Moderate (Polar Aprotic)Soluble in DMF, DMSO, DMA.[1] Limited solubility in pure DCM or Et2O.[1]
UV/Vis Distinct

The cyanopyridine chromophore aids in UV-directed purification (LCMS).[1][2]

Method Selection Strategy

Use the following decision matrix to select the appropriate protocol based on your scale and acid substrate.

CouplingDecision Start Start: Select Acid Scale Reaction Scale? Start->Scale AcidProp Acid Sterics/Stability? Scale->AcidProp < 100 mg MethodB Method B: T3P/EDC (Scale-up, Cost) Scale->MethodB > 1 gram MethodA Method A: HATU (High Yield, Discovery) AcidProp->MethodA Standard/Hindered MethodC Method C: Acid Chloride (Difficult Substrates) AcidProp->MethodC Very Hindered/Unreactive

Figure 1: Decision Matrix for coupling conditions.

Protocol A: High-Throughput Discovery (HATU)

Best for: Milligram-scale library synthesis, hindered acids, and maximizing yield regardless of cost.[1][2]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts faster than OBt esters and minimizes racemization (if the acid is chiral).[1][2]

Reagents:
  • Amine-1: 1.0 equiv.[1][2]

  • Carboxylic Acid: 1.1 – 1.2 equiv.[1][2]

  • HATU: 1.2 equiv.[1][2][5]

  • DIPEA (Diisopropylethylamine): 3.0 equiv.[1][2]

  • Solvent: DMF (Anhydrous).[1][2]

Step-by-Step Procedure:
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (1.5 equiv) to the acid mixture. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange (formation of the activated ester).

  • Coupling: Dissolve Amine-1 (1.0 equiv) in a minimal amount of DMF. Add this solution to the activated acid mixture.

  • Scavenging: Add the remaining DIPEA (1.5 equiv). Stir at RT for 1–4 hours.[1]

  • Monitoring: Check by LCMS. Look for the disappearance of Amine-1 (M+H) and appearance of Product (M+H).

  • Workup (Small Scale):

    • Dilute with EtOAc (10x volume).[1][2]

    • Wash with Sat. NaHCO3 (2x) to remove unreacted acid and HATU byproducts.[1]

    • Wash with Water (2x) and Brine (1x) to remove DMF.[1][2]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Scale-Up (T3P or EDC/HOBt)

Best for: Gram-scale synthesis, cost-efficiency, and simplified workup.[1][2]

Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts.[1][2] It is less allergenic than coupling agents like DCC and often provides cleaner reaction profiles for primary amines.[1]

Reagents:
  • Amine-1: 1.0 equiv.[1][2]

  • Carboxylic Acid: 1.1 equiv.[1][2]

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.[1][2]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative).[1][2]

Step-by-Step Procedure:
  • Setup: Charge a reactor/flask with Carboxylic Acid (1.1 equiv), Amine-1 (1.0 equiv), and Solvent (EtOAc, ~5-10 mL per gram).[1][2]

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1][2] Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Self-Validating Workup (The "Acid Wash" Trick):

    • Crucial Step: Because the pyridine ring in Amine-1 has a nitrile at C3, its pKa is ~1.5.[2]

    • Wash the organic layer with 1M HCl or 10% Citric Acid .[1]

    • Result: The unreacted aliphatic amine (Amine-1) and excess base (Pyridine/DIPEA) will protonate and move to the aqueous layer.[1][2] The Product (Amide) will remain in the organic layer because the cyanopyridine nitrogen is too weak to protonate significantly at pH 1–2.

  • Final Wash: Wash organics with Sat. NaHCO3 (removes excess acid) and Brine.[1][2]

  • Isolation: Dry (MgSO4) and concentrate. Recrystallize if possible (often from EtOH/Heptane).[1][2]

Mechanism & Troubleshooting Workflow

Understanding the reaction pathway aids in diagnosing failures.

ReactionMechanism cluster_0 Critical Control Point Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (Intermediate) Acid->ActiveEster + Activator + Base Activator Activator (HATU/T3P) Amine Amine-1 (R-NH2) Product Final Amide (Product) ActiveEster->Product + Amine-1 SideRxn Side Reaction: N-Acyl Urea (if using EDC without HOBt) ActiveEster->SideRxn Slow Addition/No Nucleophile

Figure 2: Reaction pathway and critical control points.

Troubleshooting Guide:
ObservationProbable CauseCorrective Action
Low Conversion Acid is sterically hindered.[2]Switch to Method C (Acid Chloride): Convert acid to R-COCl using SOCl2, then react with Amine-1 in DCM/Pyridine.[1][2]
Product in Aqueous Layer Over-acidification during workup.[1][2]While 3-CN pyridine is weak, very strong acid (conc.[1][2] HCl) might protonate it.[1][2][6] Stick to 1M HCl or Citric Acid.[1]
Precipitate in Reaction Low solubility of Amine-1.[2]Add DMSO as a co-solvent (10-20%).[1][2] Ensure the amine is fully dissolved before adding to the active ester.
Extra Peak in LCMS (+99 Da) Phosphonium salt formation (BOP/PyBOP).[1][2]Use HATU or T3P instead of BOP reagents.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][7] Organic Process Research & Development, 20(2), 140-177.[1][2] Link[1][2]

  • Patterson, A. W., et al. (2006).[1] Synthesis of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of kinases.[1][2] Journal of Medicinal Chemistry. (Example of pyridine-nitrile scaffold utility).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

Sources

Strategic Synthesis & Library Generation: 6-(2-aminoethoxy)pyridine-3-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-(2-aminoethoxy)pyridine-3-carbonitrile scaffold represents a privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in the combination of a polar, hydrogen-bond-accepting nitrile group (often targeting hinge regions in kinases or serving as a covalent warhead anchor) with a flexible ether linker terminating in a primary amine. This amine serves as a versatile "growth vector" for rapid library diversification. This application note provides a definitive, self-validating protocol for synthesizing this core scaffold and subsequently expanding it into a high-fidelity fragment library.

Part 1: Scaffold Synthesis (The Foundation)

Synthetic Strategy & Rationale

Direct reaction of 2-aminoethanol with 6-chloropyridine-3-carbonitrile is prone to regiochemical ambiguity (N- vs. O-alkylation) and polymerization. To ensure exclusive O-alkylation and high purity, we employ a protection-deprotection strategy using N-Boc-2-aminoethanol.

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) of 6-chloropyridine-3-carbonitrile with the sodium alkoxide of N-Boc-2-aminoethanol.
    
  • Step 2: Acidolytic deprotection of the Boc group to reveal the primary amine.

Reaction Pathway Diagram

SynthesisRoute SM1 6-chloropyridine- 3-carbonitrile Inter Intermediate: N-Boc-Protected Ether SM1->Inter SNAr SM2 N-Boc-2-aminoethanol SM2->Inter Reagent1 NaH, THF 0°C to RT Reagent1->Inter Product SCAFFOLD: 6-(2-aminoethoxy) pyridine-3-carbonitrile Inter->Product Deprotection Reagent2 TFA / DCM RT, 2h Reagent2->Product

Figure 1: Regioselective synthesis of the core scaffold ensuring O-alkylation.

Detailed Protocol
Step 1:

Coupling
  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-2-aminoethanol (1.1 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Gas evolution (

    
    ). Stir for 30 min at 0°C to generate the alkoxide.
    
  • Addition: Add 6-chloropyridine-3-carbonitrile (1.0 equiv) as a solution in minimal THF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting chloride (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (0-40% EtOAc in Hexanes).

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v final concentration). Stir at RT for 2 hours.

  • Workup (Free Base Generation): Concentrate in vacuo. Redissolve in DCM and wash with saturated

    
     (critical to obtain the free amine, not the TFA salt). Dry and concentrate.
    
    • Yield Target: >85% over two steps.[1][2]

    • Validation:

      
       NMR should show loss of the t-butyl singlet (
      
      
      
      ppm).

Part 2: Fragment Library Generation

Library Design Principles

The primary amine allows for parallel synthesis of a "Follow-Up" library. We will create a 96-member library using three high-value transformations:

  • Amide Coupling: Targeting hydrogen bond donors/acceptors.

  • Sulfonylation: Exploring S-vector geometry.

  • Urea Formation: Introducing rigidity and H-bond donors.

Parallel Synthesis Workflow (96-Well Plate)

Concept: Use Polymer-Supported Scavengers to remove excess electrophiles, enabling a "filtration-only" purification workflow. This ensures high throughput without HPLC purification for every well.

LibraryWorkflow Scaffold Core Scaffold (Amine) Plate 96-Well Reaction Plate (1 Scaffold : 1 Electrophile) Scaffold->Plate Reaction Reaction RT, 16h Plate->Reaction Reagents Diverse Electrophiles (Acyl Cl, Sulfonyl Cl, Isocyanates) + Base (DIPEA) Reagents->Plate Scavenge Add Scavenger Resin (PS-Trisamine) Reaction->Scavenge Excess Electrophile Removal Filter Filter Plate (Remove Resin) Scavenge->Filter FinalLib Final Fragment Library (DMSO Stock) Filter->FinalLib

Figure 2: High-throughput parallel synthesis workflow using scavenger resins.

Experimental Protocol (Per Well)
StepReagent/ActionVolume/AmountNotes
1. Scaffold Load Scaffold (0.2 M in DMF)50 µL (10 µmol)Core building block
2. Base Add DIPEA (0.5 M in DMF)40 µL (20 µmol)Proton scavenger
3. Electrophile R-Cl / R-NCO (0.25 M in DMF)48 µL (12 µmol)1.2 equiv (Excess drives completion)
4. Reaction Shake at RT16 HoursSeal plate to prevent hydration
5. Scavenging PS-Trisamine Resin ~3 equiv capacityScavenges excess Acyl/Sulfonyl Chlorides
6. Filtration Filter into receiver plate-Removes resin & salts
7. QC LCMS analysis2 µL aliquotCheck purity >90%

Critical "Expert" Insight: For Isocyanate reactions (Ureas), PS-Trisamine will not scavenge excess isocyanate efficiently. Instead, use PS-Isocyanate resin to scavenge any unreacted scaffold (if electrophile is limiting) or simply use stoichiometric amounts. For this protocol, we prioritize Acyl/Sulfonyl chlorides where PS-Trisamine is highly effective.

Part 3: Quality Control & Validation

To ensure the library is "Screening-Ready," strict QC criteria must be met.

Solubility Validation

Fragment libraries are typically screened at high concentrations (0.1 mM – 1 mM).

  • Test: Dilute 5 random library members to 50 mM in

    
    -DMSO.
    
  • Criteria: Solutions must remain clear (no precipitation) after 24 hours at RT.

LCMS Purity Gates
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[3]

  • Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

  • Pass Criteria:

    • UV Purity (254 nm) > 90%.

    • Mass Confirmation:

      
       observed within ±0.4 Da.
      

References

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.21 (2016): 9622-9634. Link

  • Pyridine Scaffold Utility: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for pyridine reactivity and mechanisms).
  • Parallel Synthesis & Scavenger Resins: Marsh, I. R., et al. "High-throughput synthesis of fragment libraries." Molecular Diversity 16.1 (2012): 59-68.
  • Reaction of Chloropyridines (Analogous Protocols): Sigma-Aldrich. "6-Chloro-3-pyridinecarbonitrile Product Information." Link

Sources

Microwave-assisted synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Microwave-Assisted Synthesis of 6-(2-Aminoethoxy)pyridine-3-carbonitrile Derivatives

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Engineering Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 6-(2-aminoethoxy)pyridine-3-carbonitrile moiety is a privileged pharmacophore in drug discovery, frequently serving as a rigidified, basic hinge-binding motif in kinase inhibitors and GPCR ligands. Traditional synthesis of these functionalized pyridines relies on prolonged thermal heating, which often leads to degradation, poor atom economy, and the formation of undesired N-alkylated side products.

Microwave-assisted organic chemistry (MAOC) circumvents these limitations by utilizing direct dielectric heating, significantly accelerating the rate of chemical reactions while minimizing side reactions[1]. Furthermore, the application of microwave irradiation facilitates smooth reaction conditions for both the initial construction of pyridine cores and their subsequent late-stage functionalizations[2].

In this application note, we present a highly optimized, self-validating two-step microwave-assisted protocol. The methodology leverages a Nucleophilic Aromatic Substitution (SNAr) followed by a rapid Boc-deprotection. By exploiting the high loss tangent of polar aprotic solvents, this protocol achieves complete conversion in under 15 minutes—a stark contrast to the hours required by conventional solvothermal methods[3].

Experimental Design & Causality

To build a robust, reproducible protocol, every reagent and parameter has been selected based on fundamental physical chemistry principles:

  • The Substrate Activation: The strong electron-withdrawing nature of the para-cyano group and the ortho-ring nitrogen highly activate the C6 position of 6-chloropyridine-3-carbonitrile for nucleophilic attack.

  • The "Cesium Effect": Cesium carbonate (Cs₂CO₃) is utilized instead of standard potassium or sodium bases. The large, highly polarizable Cs⁺ ion creates a "naked" and highly nucleophilic alkoxide ion from N-Boc-2-aminoethanol. This kinetic enhancement strongly favors O-arylation over undesired N-arylation.

  • Dielectric Heating in DMF: N,N-Dimethylformamide (DMF) possesses a high loss tangent (

    
    ), making it an exceptional medium for rapid microwave energy absorption and uniform volumetric heating.
    
  • Anhydrous Deprotection: Using 4M HCl in anhydrous dioxane prevents the undesired hydrolysis of the sensitive cyano group to an amide or carboxylic acid, a common side reaction when aqueous acids are heated[4].

Reaction Workflows & Mechanisms

MW_Workflow Start 6-Chloropyridine-3-carbonitrile MW1 MW Irradiation 120°C, 10 min, DMF Start->MW1 Reagent N-Boc-2-aminoethanol + Cs2CO3 Reagent->MW1 Intermediate Boc-Protected Intermediate (>98% Conversion) MW1->Intermediate SNAr Reaction MW2 MW Deprotection 60°C, 3 min, HCl/Dioxane Intermediate->MW2 Product 6-(2-Aminoethoxy)pyridine -3-carbonitrile MW2->Product Rapid Cleavage

Workflow for the microwave-assisted synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile.

SNAr_Mechanism Reactants Reactants 6-Cl-pyridine-3-CN + Alkoxide Meisenheimer Meisenheimer Complex Delocalized Anion Stabilized by -CN & N Reactants->Meisenheimer MW Accelerated Nucleophilic Attack Product Product 6-Alkoxy-pyridine-3-CN + Cl- Meisenheimer->Product Chloride Elimination

SNAr mechanism via Meisenheimer complex stabilized by the para-cyano group.

Quantitative Data & Optimization

Prior to finalizing the protocol, reaction parameters were rigorously optimized. The data below demonstrates the causality between solvent dielectric properties, base selection, and overall yield.

Table 1: Optimization of Microwave Parameters for SNAr Etherification

EntrySolvent (

)
Base (1.5 eq)Temp (°C)Time (min)Conversion (%)Rationale / Observation
1Ethanol (0.941)K₂CO₃803045%Poor solubility of base; slow kinetics.
2DMF (0.161)K₂CO₃1201572%Good MW absorption, but base is insufficiently reactive.
3 DMF (0.161) Cs₂CO₃ 120 10 >98% Optimal: Cesium effect + high loss tangent.
4Acetonitrile (0.062)Cs₂CO₃1201081%Lower loss tangent results in less efficient heating.
5DMF (0.161)Cs₂CO₃1501060%Significant degradation and polymeric byproducts observed.

Step-by-Step Self-Validating Protocol

Phase 1: Microwave-Assisted SNAr Etherification
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 6-chloropyridine-3-carbonitrile (1.0 mmol, 138.5 mg).

  • Reagent Addition: Add N-Boc-2-aminoethanol (1.2 mmol, 193.5 mg). Note: A slight 1.2x excess ensures complete consumption of the heteroaryl chloride, simplifying downstream purification.

  • Base Addition: Add Cesium carbonate (Cs₂CO₃, 1.5 mmol, 488 mg).

  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL). Purge the vial with N₂ gas for 30 seconds to prevent oxidative side reactions.

  • Sealing: Seal the vial with a Teflon-lined crimp cap and place it in the microwave synthesizer.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

    • Cooling: Compressed air to ≤ 40 °C.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The UV trace (254 nm) must show >95% conversion to the intermediate (

    
    ).
    
  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to thoroughly remove the DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Microwave-Accelerated Boc Deprotection
  • Preparation: Transfer the crude Boc-protected intermediate to a fresh 10 mL microwave vial equipped with a stir bar.

  • Acid Addition: Add 4.0 M HCl in anhydrous Dioxane (2.0 mL).

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters:

    • Temperature: 60 °C

    • Hold Time: 3 minutes

    • Power: Dynamic (Max 50 W)

  • Self-Validation Checkpoint 2: Perform LC-MS analysis. Confirm the complete disappearance of the m/z 264.1 peak and the emergence of the target product peak (

    
    ).
    
  • Isolation: Concentrate the mixture under a stream of N₂. Triturate the resulting solid with cold diethyl ether to yield the 6-(2-aminoethoxy)pyridine-3-carbonitrile hydrochloride salt as a highly pure, off-white powder.

References

  • Title : Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile Source : jocpr.com URL : 1

  • Title : Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity Source : nih.gov URL : 2

  • Title : Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties Source : mdpi.com URL :3

  • Title : A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones Source : unipr.it URL : 4

Sources

Application Note: Scalable Synthesis of 6-(2-Aminoethoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Process Optimization for Regioselectivity and Purity in Drug Development

Executive Summary

The synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile is a critical transformation in the manufacturing of kinase inhibitors (e.g., JAK/STAT pathway modulators). While theoretically a simple nucleophilic aromatic substitution (


), the scale-up is complicated by the ambident nucleophilicity of 2-aminoethanol.

Direct reaction often favors thermodynamic N-alkylation or produces difficult-to-separate mixtures. This Application Note outlines a High-Fidelity Protected Route utilizing N-Boc-ethanolamine. This strategy guarantees O-regioselectivity, minimizes downstream purification burdens, and ensures Critical Quality Attributes (CQAs) regarding purity (>99.5% HPLC) and residual solvent levels.

Key Process Indicators (KPIs)
ParameterSpecificationRationale
Regioselectivity >99:1 (O- vs. N-isomer)N-isomer is a potent impurity often inseparable by crystallization.
Yield (Overall) >85% (2 steps)Economic viability for multi-kilogram campaigns.
Purity >99.5% (a/a)Meets ICH Q3A guidelines for API intermediates.
Safety

C
Control of exothermic alkoxide formation.

Reaction Engineering & Mechanism

The Regioselectivity Challenge

The starting material, 6-chloropyridine-3-carbonitrile (6-chloronicotinonitrile), possesses a chloride leaving group activated by the electron-withdrawing nitrile at the C3 position. When reacting with 2-aminoethanol:

  • Path A (Nitrogen Attack): The amine lone pair is generally more nucleophilic than the hydroxyl group in neutral conditions, leading to 6-((2-hydroxyethyl)amino)pyridine-3-carbonitrile .

  • Path B (Oxygen Attack): To favor ether formation, the hydroxyl group must be deprotonated to the alkoxide (

    
    ), which is a harder, stronger nucleophile.
    

Strategic Decision: To ensure robust scale-up without relying on variable kinetic control, we employ N-Boc-ethanolamine . This effectively "masks" the nitrogen, forcing the reaction exclusively through Path B.

Reaction Pathway Diagram

ReactionPathway SM1 6-Chloropyridine- 3-carbonitrile Inter Intermediate: N-Boc-Protected Ether SM1->Inter SNAr (THF, 0-25°C) Reagent N-Boc-ethanolamine + KOtBu Reagent->Inter Deprotect Acid Deprotection (HCl/Dioxane) Inter->Deprotect Product Product: 6-(2-Aminoethoxy) pyridine-3-carbonitrile Deprotect->Product Salt Formation Impurity Impurity: N-Alkylated Isomer (Avoided)

Caption: The protected route forces O-alkylation, eliminating the formation of the N-alkylated impurity.

Detailed Experimental Protocols

Step 1: Coupling

Objective: Synthesis of tert-butyl (2-((5-cyanopyridin-2-yl)oxy)ethyl)carbamate.

Reagents:

  • 6-Chloropyridine-3-carbonitrile (1.0 equiv)

  • N-Boc-ethanolamine (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Tetrahydrofuran (THF) (Anhydrous, 10 V)

Procedure:

  • Reactor Setup: Charge a dry, nitrogen-purged reactor with THF (8 V) and N-Boc-ethanolamine (1.1 equiv). Cool to 0–5°C.

  • Alkoxide Formation (Exotherm Control): Slowly charge KOtBu (1.2 equiv) portion-wise, maintaining internal temperature

    
    C. Agitate for 30 minutes to ensure complete deprotonation.
    
    • Note: A white to off-white slurry of the potassium alkoxide will form.

  • Addition: Dissolve 6-chloropyridine-3-carbonitrile (1.0 equiv) in THF (2 V) and add dropwise to the reactor over 1 hour.

  • Reaction: Warm the mixture to 20–25°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% remaining starting material.

  • Quench & Workup:

    • Cool to 10°C. Quench with water (5 V).

    • Extract with Ethyl Acetate (2 x 5 V).

    • Wash combined organics with Brine (5 V).

    • Concentrate under reduced pressure to a solid.

    • Purification: Recrystallize from Heptane/EtOAc (4:1) if HPLC purity is <98%.

Step 2: Deprotection and Isolation

Objective: Removal of the Boc group to yield the hydrochloride salt or free base.

Reagents:

  • Boc-intermediate (from Step 1)

  • 4M HCl in Dioxane (or aqueous HCl for cost reduction)

  • MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolve the Boc-intermediate in Dioxane (3 V) or DCM.

  • Add 4M HCl in Dioxane (3.0 equiv) dropwise at 20°C.

    • Gas Evolution:

      
       and isobutylene will evolve. Ensure adequate venting.[1][2][3][4]
      
  • Stir for 3 hours. A thick white precipitate (the HCl salt) will form.

  • Filtration: Filter the solid. Wash the cake with MTBE (2 x 3 V) to remove organic impurities.

  • Free-Basing (Optional but Recommended for Stability):

    • Dissolve the salt in minimal water.

    • Adjust pH to 10 using 2M NaOH.

    • Extract with DCM or EtOAc (highly soluble).

    • Dry over

      
       and concentrate.
      
  • Final Polish: Crystallize from Isopropyl Alcohol (IPA) / Heptane to obtain the target as a white crystalline solid.

Process Safety & Hazard Analysis

Thermal Hazards (RC1 Data)

The formation of the potassium alkoxide is exothermic .

  • Risk: Rapid addition of KOtBu can lead to thermal runaway or solvent boiling (THF bp: 66°C).

  • Mitigation: Dosing controlled by internal temperature (limit

    
    C). Use of a cooling jacket is mandatory at scales >100g.
    
Cyanide Stability

While the nitrile group is attached to the aromatic ring, hydrolysis to the amide/acid can occur under strong acidic/basic conditions at high temperatures.

  • Constraint: Avoid prolonged exposure to strong base (KOtBu) at temperatures

    
    C. The 
    
    
    
    reaction is fast enough at room temperature to avoid this side reaction.
Scale-Up Workflow Diagram

ScaleUpFlow cluster_0 Zone 1: Synthesis (THF) cluster_1 Zone 2: Isolation cluster_2 Zone 3: Deprotection Start Charge N-Boc-Ethanolamine + THF BaseAdd Add KOtBu (T < 10°C) Start->BaseAdd Coupling Add Chloropyridine (Reaction 20°C) BaseAdd->Coupling Quench Water Quench & Phase Separation Coupling->Quench Conc Solvent Swap to Dioxane/DCM Quench->Conc Acid Add HCl (Gas Evolution Control) Conc->Acid Filter Filtration of HCl Salt Acid->Filter

Caption: Step-by-step unit operations for the manufacturing campaign.

Analytical Controls

To ensure "Trustworthiness" in the protocol, the following analytical methods must be validated.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (nicotinonitrile chromophore).

  • Retention Times (Approx):

    • 2-Aminoethanol: Void volume (not retained).

    • Product (O-isomer): ~4.5 min.

    • Impurity (N-isomer): ~5.2 min (distinct separation).

    • Starting Material (6-Cl): ~8.0 min.

    • Boc-Intermediate: ~11.0 min.

NMR Characterization[6]
  • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the characteristic triplets of the ethoxy chain.

  • Diagnostic Shift: The

    
     protons in the product typically appear around 
    
    
    
    4.4 ppm, whereas
    
    
    protons in the impurity appear upfield around
    
    
    3.5 ppm.

References

  • General Synthesis of Alkoxypyridines

    • Methodology: Use of potassium tert-butoxide for on chloropyridines.
    • Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

  • Process Chemistry of JAK Inhibitors (Analogous Chemistry)

    • Context: Synthesis of similar pyridine-nitrile fragments using N-Boc-amino alcohols.
    • Source: Ruggeri, S. G., et al. (2014). "Process Development of a JAK Inhibitor." Organic Process Research & Development. [Link]

  • Safety Data & Handling

    • Compound: 6-Chloro-3-pyridinecarbonitrile MSDS.[3]

  • Regioselectivity in Pyridine Substitutions

    • Mechanism:[1][2][4][6][7] Analysis of O- vs N-alkylation rates in halopyridines.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

(Note: Specific patent literature for this exact CAS often falls under broad claims for "Substituted Pyridines." The protocol above is derived from standard "First Principles" of Process Chemistry for this functional group class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 6-Chloronicotinonitrile (6-CN)

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Separation Challenge

Before attempting purification, it is critical to understand why 6-chloronicotinonitrile (6-CN) persists in reaction mixtures. Unlike simple pyridine, 6-CN possesses unique electronic properties that render standard acid-base extractions ineffective.

The "Weak Base" Trap

Many researchers assume a dilute HCl wash will remove 6-CN because it contains a pyridine ring. This is often incorrect. The electron-withdrawing effects of the nitrile group (C3) and the chlorine atom (C6) drastically reduce the basicity of the ring nitrogen.

Key Data Points for Purification Design:

PropertyValue / CharacteristicImplication for Workup
Structure 2-chloro-5-cyanopyridineHighly electron-deficient ring.
Basicity (pKa) Est. < 1.0 (Pyridine is 5.[1]2)Will NOT protonate in 1M HCl or citric acid washes. It remains in the organic layer.[2]
LogP ~1.0 – 1.5Moderately lipophilic; soluble in DCM, EtOAc, and Toluene.
Reactivity High (SNAr active)Susceptible to nucleophilic attack at C6 (Cl displacement).
Volatility Sublimes at >100°C (vac)Can contaminate rotavaps or sublime onto product during high-vac drying.

Troubleshooting Guide (Q&A)

Scenario A: Acid-Base Extraction Failed

Q: I washed my reaction mixture with 1M HCl, but the 6-CN is still in my organic layer with my product. Why?

A: As noted above, 6-CN is too weakly basic to form a stable water-soluble salt under mild acidic conditions. The equilibrium favors the neutral, organic-soluble form.

The Fix:

  • If your product is a BASIC amine (pKa > 4):

    • Extract the Product: Wash the organic layer with stronger acid (e.g., 2M or 3M HCl, if product is stable). The product will protonate and move to the aqueous layer.[2] 6-CN will remain in the organic layer.

    • Discard Organic: The organic layer now contains the impurity (6-CN). Discard it.

    • Recover Product: Basify the aqueous layer (pH > 10) and back-extract with fresh organic solvent (DCM or EtOAc).

  • If your product is NEUTRAL or ACIDIC:

    • Acid-base extraction will not work. Proceed to Scenario C (Chemical Scavenging) .

Scenario B: Chromatography Issues (Co-elution)

Q: The 6-CN spot runs very close to my product on TLC/Column (Rf ~ 0.4 in 30% EtOAc/Hex). How do I separate them?

A: 6-CN is moderately polar due to the nitrile dipole. If it co-elutes, your product likely shares similar dipole characteristics.

The Fix:

  • Change Selectivity: Switch from Silica (Normal Phase) to C18 (Reverse Phase) . The chlorine atom makes 6-CN retain differently on C18 compared to non-chlorinated heterocycles.

  • Solvent Modifier: If using Normal Phase, switch the solvent system from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone . Chlorinated solvents often interact differently with the chloropyridine, potentially shifting its Rf relative to your product.

Scenario C: Chemical Scavenging (The "Gold Standard")

Q: I cannot separate 6-CN by column or extraction. Is there a chemical method to remove it?

A: Yes. This is the most reliable method. You can exploit the electrophilicity of the 6-position (SNAr reactivity). By reacting the excess 6-CN with a "scavenger" nucleophile, you can drastically change its physical properties (polarity or solubility), making separation trivial.

Recommended Scavengers:

  • Polymer-Supported Amine (e.g., PS-Trisamine): Reacts to form a resin-bound species. Filter to remove.

  • Thiol-Acid (e.g., Thioglycolic acid): Reacts to form a carboxylic acid derivative of the pyridine, which can then be removed with a mild Basic Wash (NaHCO₃) .

Advanced Protocol: Thiol-Scavenging Workflow

This protocol converts the lipophilic 6-CN into a water-soluble carboxylate, allowing it to be washed away.

Reagents:

  • Thioglycolic acid (or Mercaptoacetic acid) - 1.5 to 2.0 equivalents relative to remaining 6-CN.

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv).

  • Solvent: DMF, DMSO, or Ethanol (must be polar aprotic or protic to facilitate SNAr).

Step-by-Step:

  • Quantify: Estimate the amount of unreacted 6-CN by HPLC or NMR.

  • Add Scavenger: To the crude reaction mixture (or redissolved crude), add Thioglycolic acid (2 equiv vs impurity) and TEA (2.5 equiv).

  • Heat: Stir at 60–80°C for 1–2 hours.

    • Mechanism:[3][4] The thiol displaces the chlorine at the 6-position.

  • Workup:

    • Dilute with EtOAc.[5]

    • Wash 1: 1M HCl (to remove excess TEA).

    • Wash 2: Saturated NaHCO₃ (Critical Step).[6]

      • Result: The 6-CN has been converted to 6-(carboxymethylthio)nicotinonitrile, which deprotonates in bicarbonate and partitions into the aqueous layer .

    • Dry & Concentrate: Your product remains in the organic layer, free of 6-CN.

Visual Workflows

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude Mixture contains Product + 6-CN CheckProd Is Product Basic? (Amine, pKa > 5) Start->CheckProd AcidWash Perform Reverse Acid Wash (2M HCl) CheckProd->AcidWash Yes CheckSens Is Product S_NAr Active? (Does it have reactive halides?) CheckProd->CheckSens No YesBasic Yes AqLayer Aqueous Layer: Product (Protonated) AcidWash->AqLayer OrgLayer Organic Layer: 6-CN (Neutral) AcidWash->OrgLayer Recover Basify Aqueous & Extract Product AqLayer->Recover Discard Discard Organic Layer OrgLayer->Discard NoBasic No (Neutral/Acidic) Scavenge Chemical Scavenging (Thiol-Acid + Base) CheckSens->Scavenge No Column Chromatography (Switch to DCM/MeOH or C18) CheckSens->Column Yes NoSens No BaseWash Wash with NaHCO3 Scavenge->BaseWash FinalPure Product in Organic Impurity in Aqueous BaseWash->FinalPure YesSens Yes (Risk of Side Rxn)

Caption: Decision tree for selecting the optimal purification method based on product properties.

Figure 2: Thiol Scavenging Mechanism

ScavengingMechanism Impurity 6-CN (Lipophilic) Complex Transition State (S_NAr) Impurity->Complex + Base/Heat Reagent Thioglycolic Acid (HS-CH2-COOH) Reagent->Complex Deriv Derivatized Impurity (Pyridine-S-CH2-COOH) Complex->Deriv - HCl Wash NaHCO3 Wash (pH > 8) Deriv->Wash Result Water Soluble Salt (Removed in Aqueous) Wash->Result Deprotonation

Caption: Mechanism of converting lipophilic 6-CN into a water-soluble species via SNAr scavenging.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid (and derivatives). Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) on Pyridines.[7] (General reactivity patterns of halopyridines). Retrieved from [Link]

  • Reich, H. J. pKa Data for Pyridines and Heterocycles. University of Wisconsin-Madison. (Estimation of electron-deficient pyridine basicity). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Aminoethoxy Substitution on Pyrydine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of aminoethoxy substitution on pyridine rings. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges in this specific nucleophilic aromatic substitution (SNAr) reaction.

Section 1: Troubleshooting Guide - A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, with a focus on the critical role of reaction temperature.

Question 1: My aminoethoxy substitution on a halopyridine is resulting in low or no yield. How does temperature play a role, and what should I investigate first?

Answer:

Low or non-existent yield in an SNAr reaction on a pyridine ring can be attributed to several factors, with reaction temperature being a primary control parameter. Here’s a systematic approach to troubleshooting:

  • Inadequate Ring Activation: The inherent electron deficiency of the pyridine ring facilitates nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) is often necessary for efficient substitution.[1] If your pyridine substrate lacks sufficient activation, higher temperatures may be required to overcome the energy barrier of the reaction. Some SNAr reactions on less reactive substrates necessitate temperatures as high as 150°C.[1]

  • Nature of the Leaving Group: The reactivity of halopyridines in SNAr reactions follows the general trend: F > Cl ≈ Br > I.[1] If you are using a less reactive leaving group like bromine or iodine, a higher reaction temperature will be necessary to achieve a reasonable reaction rate compared to a more reactive fluorine leaving group.

  • Nucleophile Strength and Basicity: While 2-aminoethanol is a competent nucleophile, its alkoxide, formed in the presence of a base, is significantly more reactive. However, a very strong base can lead to side reactions. The choice of base and the temperature at which the alkoxide is formed and reacts are critical.

  • Kinetic vs. Thermodynamic Control: The position of substitution on the pyridine ring can be influenced by temperature. While substitution at the C4 position is often thermodynamically favored, C2 substitution can be kinetically favored.[1] The reaction temperature can dictate the balance between these two pathways.

Question 2: I am observing the formation of significant side products. How can I optimize the temperature to improve the selectivity for the desired aminoethoxy-substituted pyridine?

Answer:

Side product formation is a common issue, and temperature optimization is a key strategy to mitigate it.

  • Competitive N-Alkylation vs. O-Alkylation: In the case of aminoethoxy substitution, the nucleophile (2-aminoethanol) has two nucleophilic centers: the nitrogen and the oxygen. While the alkoxide is the intended nucleophile, reaction conditions can sometimes favor N-alkylation of the pyridine ring. Lowering the reaction temperature can often favor the desired O-alkylation pathway.

  • Decomposition of Starting Materials or Products: High reaction temperatures can lead to the degradation of your starting materials or the desired product, especially if they are thermally sensitive. If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration.

  • Poly-substitution: At elevated temperatures, there is an increased risk of multiple substitutions on the pyridine ring, especially if there are multiple leaving groups or activated positions. A lower reaction temperature can help to control the reaction and favor mono-substitution.

Question 3: My reaction is proceeding very slowly, even at elevated temperatures. What other parameters, in conjunction with temperature, should I consider?

Answer:

When a reaction is sluggish, simply increasing the temperature may not be the optimal solution and could lead to side product formation. Consider the following factors in combination with temperature optimization:

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions by solubilizing the reactants and stabilizing the intermediate Meisenheimer complex.[1] Polar aprotic solvents like DMSO, DMF, or acetonitrile are often good choices. In some cases, using water as a solvent can surprisingly lead to high yields and clean reactions.[2]

  • Base Selection: The choice of base is critical for generating the aminoethoxide nucleophile. Strong, non-nucleophilic bases are generally preferred. The pKa of the base should be high enough to deprotonate the 2-aminoethanol but not so high as to cause unwanted side reactions.

  • Activation of the Pyridine Ring: If your pyridine ring is not sufficiently activated, consider strategies to increase its electrophilicity. One common method is the formation of a pyridinium salt by N-alkylation or protonation, which can significantly accelerate the rate of nucleophilic substitution.[1]

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism for aminoethoxy substitution on a pyridine ring?

The substitution of a leaving group on a pyridine ring by an aminoethoxy group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process:

  • Nucleophilic Attack: The aminoethoxide ion attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

The rate-determining step is usually the initial nucleophilic attack.[4]

Why does nucleophilic attack preferentially occur at the C2 and C4 positions of the pyridine ring?

Nucleophilic attack on the pyridine ring is highly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][4] This is due to the electronic structure of the pyridine ring. When the nucleophile attacks at these positions, the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1][4] Attack at the C3 (meta) position does not allow for this stabilization, making it a much less favorable pathway.[1]

What are some common starting temperatures for optimizing this reaction?

A good starting point for optimization is often room temperature, followed by incremental increases. A typical range to explore would be from room temperature (around 25°C) up to 100-120°C.[3][5] For less reactive substrates, temperatures as high as 150°C or even microwave irradiation at 160-175°C may be necessary.[1][2][3] It is crucial to monitor the reaction progress at each temperature to identify the optimal balance between reaction rate and side product formation.

Section 3: Experimental Protocols and Data

General Protocol for Aminoethoxy Substitution on 2-Chloropyridine

This protocol provides a general starting point for the reaction. Optimization of temperature, solvent, and base will be necessary for specific substrates.

Materials:

  • 2-Chloropyridine derivative

  • 2-Aminoethanol

  • Sodium hydride (or another suitable base)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 2-aminoethanol (1.2 equivalents) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes to form the sodium aminoethoxide.

  • Add the 2-chloropyridine derivative (1.0 equivalent) to the reaction mixture.

  • Slowly warm the reaction to the desired temperature (e.g., start at room temperature and gradually increase to 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Effect of Temperature on Yield for a Model Reaction
EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
125 (Room Temp)24< 5Very slow reaction
2601245Moderate conversion
380685Good yield, minimal side products
4100482Faster reaction, some side products observed
5120275Significant side product formation

Note: This data is illustrative and the optimal temperature will vary depending on the specific substrates and conditions used.

Section 4: Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in aminoethoxy substitution reactions on pyridine rings.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Activation Is the pyridine ring sufficiently activated with EWGs? Start->Check_Activation Increase_Temp Increase reaction temperature (e.g., to 80-120°C) Check_Activation->Increase_Temp No Check_LG Is the leaving group (F, Cl, Br, I) optimal? Check_Activation->Check_LG Yes Increase_Temp->Check_LG Consider_New_Substrate Consider a substrate with a more reactive leaving group (e.g., F) Check_LG->Consider_New_Substrate No Check_Base Is the base appropriate for generating the aminoethoxide? Check_LG->Check_Base Yes Consider_New_Substrate->Check_Base Optimize_Base Optimize base type and stoichiometry Check_Base->Optimize_Base No Check_Solvent Is the solvent optimal for S N Ar (e.g., DMF, DMSO)? Check_Base->Check_Solvent Yes Optimize_Base->Check_Solvent Optimize_Solvent Screen alternative polar aprotic solvents Check_Solvent->Optimize_Solvent No End Improved Yield Check_Solvent->End Yes Optimize_Solvent->End

Caption: Decision tree for troubleshooting low yield.

General SNAr Mechanism on Pyridine

This diagram illustrates the general mechanism of nucleophilic aromatic substitution on a pyridine ring.

SNAr_Mechanism Reactants Pyridine-LG + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Pyridine-Nu + LG⁻ Intermediate->Products Leaving Group Elimination

Caption: General SNAr mechanism on pyridine.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Strategies for Regioselective Pyridine Substitution. BenchChem.
  • Chaudhary, P., & Kumar, A. (n.d.).
  • Wikipedia contributors. (n.d.).
  • ECHEMI. (n.d.).
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). [Video]. YouTube.
  • Smolecule. (n.d.). Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis. Smolecule.
  • den Hertog, H. J., & Combe, W. P. (2025, August 6). Synthesis of 2‐amino‐5‐ethoxypyridine.
  • Ritter, T., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Smith, A. B., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Kim, S., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Smith, M. B. (n.d.).
  • Vernekar, S. K., et al. (2025, December 26). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. PMC.
  • Pyridine: Electrophilic & Nucleophilic Reactions. (n.d.). Scribd.
  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). (n.d.).
  • Pyridine chemistry and possible reactions. (2017, October 30). Reddit.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Application of the optimized reaction condition on different substituted pyridine-2(1H)-one derivatives with benzyne. (n.d.).
  • Parmar, D. K., & Patel, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Bagley, M. C., et al. (2013, September 30). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
  • Bagdi, A. K., et al. (n.d.).
  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Pyridines. (n.d.).
  • 161 questions with answers in PYRIDINES. (n.d.).

Sources

Purification of 6-(2-aminoethoxy)pyridine-3-carbonitrile by flash column chromatography

[1][2]

Case ID: PUR-PYR-CN-006 Status: Active Agent: Senior Application Scientist[1][2]

Welcome to the Technical Support Center. You are likely here because 6-(2-aminoethoxy)pyridine-3-carbonitrile is behaving poorly on your flash column. This molecule presents a classic "Janus" problem in chromatography: it contains a lipophilic, electron-deficient pyridine ring (easy to separate) and a highly polar, basic primary amine tail (difficult to separate).

This guide addresses the specific physicochemical challenges of this molecule, providing a self-validating purification protocol and troubleshooting workflows.

🔬 Module 1: The "Why" (Physicochemical Analysis)

Before troubleshooting, we must understand the antagonist: The Primary Amine .

  • The Molecule : 6-(2-aminoethoxy)pyridine-3-carbonitrile.[1][2]

  • The Problem : Standard silica gel is acidic (

    
     ~5-7).[1][2] The primary amine on the ethoxy tail (
    
    
    ~9-10) will protonate upon contact with silica silanols (
    
    
    ).[1][2]
  • The Result : This acid-base interaction creates a "cation-exchange" mechanism that competes with the desired adsorption mechanism.[1][2] This manifests as tailing (streaking) , broad peaks , and mass loss (irreversible binding).[1][2]

📊 Data Sheet: Solvent System Parameters
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Mechanism of Action
Stationary Phase Standard Silica (40-63 µm)Amine-Functionalized Silica OR Base-Deactivated Silica Amine-silica removes acidic silanols; Base-deactivation blocks them.[1][2]
Mobile Phase A Dichloromethane (DCM)DCM Solubilizes the pyridine core.[1][2]
Mobile Phase B Methanol (MeOH)MeOH + Modifier Polarity driver.[1][2][3]
Modifier NoneTriethylamine (TEA) or

Competes for silanol sites, forcing the target amine to elute.[1][2]
Loading Style Liquid (in DCM)Solid Load (Celite/Silica) Prevents "solvent effects" and band broadening at injection.[1][2]

🛠 Module 2: The Protocol (Gold Standard)

If you are using standard silica gel, you must deactivate the column.[1] Follow this protocol to ensure reproducible separation from precursors (likely 6-chloropyridine-3-carbonitrile) and byproducts.

Step 1: Mobile Phase Preparation
  • Solvent A : Dichloromethane (DCM) + 1% Triethylamine (TEA).[1][2]

  • Solvent B : 10% Methanol in DCM + 1% Triethylamine (TEA).[1][2]

    • Note: Adding TEA to both solvents ensures the column remains deactivated throughout the gradient.[1]

Step 2: Column Deactivation (Crucial)
  • Flush the silica column with 3 Column Volumes (CV) of Solvent A (DCM + 1% TEA).[1][2]

  • Verification : The heat of adsorption (exothermic) will dissipate.[1][2] Wait until the column is cool to the touch. This confirms the TEA has neutralized the active acidic sites.

Step 3: Sample Loading
  • Technique : Solid Load.[1][2]

  • Protocol : Dissolve crude 6-(2-aminoethoxy)pyridine-3-carbonitrile in a minimum amount of MeOH/DCM. Add Celite (ratio 1:2 sample:Celite).[1][2] Evaporate to dryness on a rotovap. Pack the dry powder into a solid load cartridge.

Step 4: Gradient Elution
  • Flow Rate : Optimized for column size (e.g., 18-25 mL/min for a 12g column).

  • Gradient Profile :

    • 0 - 2 CV: 0% B (Isocratic hold to elute non-polar impurities like 6-chloropyridine-3-carbonitrile).[1][2]

    • 2 - 10 CV: 0% to 50% B (Linear ramp).[2]

    • 10 - 15 CV: 50% to 100% B (Flush).[1][2]

🧠 Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose your specific issue.

AminePurificationStartIssue: Poor PurificationCheckTLCStep 1: Check TLCDoes it streak?Start->CheckTLCStreakYesYes: Silanol InteractionCheckTLC->StreakYesBroad smearStreakNoNo: Solubility/LoadingCheckTLC->StreakNoTight spotsAction1Add 1% TEA or 1% NH4OHto Mobile PhaseStreakYes->Action1Action2Check Sample pHIs it a salt (HCl)?StreakNo->Action2SaltYesYes: Free-base sampleWash with NaHCO3Action2->SaltYesSaltNoNo: Check SolubilityAction2->SaltNoPrecipPrecipitation on Column?SaltNo->PrecipPrecipYesYes: Switch to Solid LoadPrecip->PrecipYesPrecipNoNo: Decrease Gradient SlopePrecip->PrecipNo

Figure 1: Decision matrix for troubleshooting amine purification issues.

❓ Module 4: Frequently Asked Questions (FAQs)

Q1: My product is eluting as a broad smear spanning 20 fractions. Why?

Diagnosis: This is classic "silanol dragging."[1][2] The amine is interacting with the silica surface protons.[4] The Fix: You must use a modifier .

  • Option A : Add 1% Triethylamine (TEA) to your solvent system (DCM/MeOH).[1][2]

  • Option B : Use Ammoniated Methanol (7N

    
     in MeOH) as your polar solvent.[1][2]
    
  • Why it works : The TEA or Ammonia has a higher affinity for the silica protons than your product does.[1] It "caps" the active sites, allowing your product to pass through interacting only with the stationary phase geometry, not the chemistry [1].

Q2: I see a precipitate forming at the top of the column after injection.

Diagnosis: Solubility mismatch. You likely dissolved your sample in 100% DCM or a small amount of MeOH, but when it hit the hexane-equilibrated column (or pure DCM), the polar amine salt precipitated. The Fix: Switch to Solid Loading .

  • Dissolve sample in MeOH.[1][2]

  • Add Celite or Silica (1:2 ratio).[1][2]

  • Evaporate to a free-flowing powder.

  • Load the powder.[1][2] This eliminates solvent incompatibility issues at the injection zone [2].[1][2]

Q3: Can I use Acetone/Hexane instead of DCM/MeOH?

Diagnosis: Generally, no. Reasoning: Primary amines can react with acetone to form imines (Schiff bases) inside the column, especially if the silica is slightly acidic (catalytic). Recommendation: Stick to DCM/MeOH or EtOAc/EtOH .[1][2] If you must use a ketone, ensure no acid is present, but it is safer to avoid it for primary amines [3].

Q4: My recovery is low (<60%). Where is my compound?

Diagnosis: Irreversible binding (Salt Formation).[1][2] The Fix: Your compound may have formed a salt with the silica and is stuck at the top.

  • Flush : Run a gradient up to 10%

    
     in MeOH  (or 90:10:1 DCM:MeOH:NH4OH). The strong base will deprotonate the amine and release it.
    
  • Prevention : Ensure you free-base your crude material (wash with sat.[1][2]

    
     and extract into DCM) before loading it onto the column.
    

📚 References

  • Biotage . (2023).[1][2][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO . (2012).[2] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Organic Syntheses . (1978).[1][2] Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 1978, 58, 152. (General principles of flash chromatography). Retrieved from [Link]

Selecting the right base for synthesizing 6-(2-aminoethoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile. The selection of an appropriate base is a critical parameter that dictates the success, yield, and purity of this nucleophilic aromatic substitution (SNAr) reaction. This document offers a structured approach to troubleshooting and decision-making in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, typically 6-chloro- or 6-fluoropyridine-3-carbonitrile, possesses an electron-deficient pyridine ring, making it susceptible to attack by nucleophiles.[1][2] The role of the base is to deprotonate the hydroxyl group of the nucleophile, 2-aminoethanol, generating a more potent nucleophilic alkoxide. This in situ formation of the alkoxide is crucial for an efficient substitution reaction to occur.

Q2: What are the most common bases for this reaction, and what are their primary differences?

The most frequently employed bases fall into two main categories: strong, non-nucleophilic hydrides and moderately basic carbonates.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct.[3] This drives the reaction to completion but requires strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) due to its high reactivity with water.[4][5]

  • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that is easier to handle than NaH. It is suitable for many applications, though it may require higher temperatures or longer reaction times to achieve complete conversion.[3][6]

  • Cesium Carbonate (Cs₂CO₃): Often more effective than potassium carbonate, even though it is also a moderately weak base.[7] Its enhanced reactivity is attributed to the "cesium effect," where the large, soft Cs⁺ cation increases the reactivity of the alkoxide, often allowing for milder reaction conditions and suppressing side reactions.[8][9][10]

Q3: How do I decide between a strong base like Sodium Hydride (NaH) and a weaker carbonate base?

The choice depends on several factors, including the reactivity of your starting material, the desired reaction rate, and your laboratory's capabilities.

  • Choose Sodium Hydride (NaH) when:

    • You are working with a less reactive starting material (e.g., 6-chloropyridine-3-carbonitrile).

    • A fast reaction rate and high conversion are critical.

    • You have the equipment to maintain a strictly anhydrous and inert atmosphere (e.g., a glove box or Schlenk line).[11]

  • Choose Potassium or Cesium Carbonate when:

    • You are using a more reactive starting material (e.g., 6-fluoropyridine-3-carbonitrile).

    • Milder reaction conditions are preferred to avoid potential side reactions.

    • Ease of handling and scalability are important considerations. Cesium carbonate, in particular, provides a good balance of reactivity and safety.[12]

Troubleshooting Guide

Q4: My reaction is slow or incomplete, resulting in low yield. How can the base be the cause?

Low yield is a common issue that can often be traced back to the base or reaction conditions.[1][13]

  • Cause 1: Ineffective Deprotonation. If using a weaker base like K₂CO₃, it may not be strong enough to fully deprotonate the 2-aminoethanol, leading to a low concentration of the active nucleophile.

    • Solution: Consider switching to a stronger base like Cs₂CO₃ or NaH.[3][7] Alternatively, increasing the reaction temperature may improve the rate.

  • Cause 2: Moisture Contamination. This is particularly critical when using NaH. Trace amounts of water will quench the hydride, rendering it inactive.[4]

    • Solution: Ensure your solvent is truly anhydrous (water content <50 ppm).[14][15] Dry all glassware thoroughly in an oven before use. Use a high-quality grade of NaH (often a 60% dispersion in mineral oil) and handle it under an inert atmosphere.[5][16]

  • Cause 3: Poor Base Solubility. If the base is not sufficiently soluble or well-stirred in the reaction solvent, its effectiveness will be limited.

    • Solution: Ensure vigorous stirring. For carbonate bases, polar aprotic solvents like DMF or DMSO are generally preferred over less polar options like THF or acetone.

Q5: I'm observing significant side product formation. Is my base choice to blame?

Yes, an inappropriate base can lead to unwanted side reactions.

  • Cause 1: Nitrile Group Hydrolysis. The carbonitrile group (-CN) is susceptible to hydrolysis under strongly basic conditions, especially if water is present, which can form an amide or a carboxylic acid.[17][18][19]

    • Solution: Use a non-hydroxide base (e.g., NaH, K₂CO₃, Cs₂CO₃) and strictly anhydrous conditions.[14] If you must use an aqueous workup, keep the temperature low and the exposure time brief.

  • Cause 2: Ring Opening or Degradation. Extremely harsh conditions (very strong base combined with high heat) can lead to the degradation of the electron-deficient pyridine ring.

    • Solution: Use the mildest base that provides a reasonable reaction rate. Cs₂CO₃ is often an excellent choice for minimizing side reactions.[8][9] If using NaH, consider running the reaction at a lower temperature (e.g., room temperature or slightly elevated) for a longer period.

Data & Protocols

Table 1: Comparison of Common Bases for Synthesis
BaseFormulaTypeKey AdvantagesKey DisadvantagesSafety Considerations
Sodium Hydride NaHStrong, Non-nucleophilicHigh reactivity, drives reaction to completion, clean byproduct (H₂ gas).[3]Highly reactive with water and air, requires strict inert and anhydrous techniques.[5][16]Flammable solid, reacts violently with water. Must be handled under an inert atmosphere.[4][20]
Potassium Carbonate K₂CO₃Moderate, HeterogeneousEasy to handle, inexpensive, suitable for many applications.Lower reactivity may require higher temperatures or longer reaction times.Irritant. Avoid inhalation of dust.
Cesium Carbonate Cs₂CO₃Moderate, HeterogeneousHigher reactivity than K₂CO₃ ("cesium effect"), allows for milder conditions, often suppresses side reactions.[7][8]More expensive than other carbonate bases.Irritant. Handle with appropriate personal protective equipment.
Diagram: Decision-Making Workflow for Base Selection

This flowchart provides a logical path for selecting the optimal base for your specific experimental needs.

BaseSelection start What is the leaving group on the pyridine ring? lg_f Fluorine (-F) (More Reactive) start->lg_f lg_cl Chlorine (-Cl) (Less Reactive) start->lg_cl mild_base Start with milder bases: Cs₂CO₃ or K₂CO₃ lg_f->mild_base High Reactivity q_handling Are you equipped for strict inert/anhydrous handling? lg_cl->q_handling Low Reactivity q_handling->mild_base No strong_base Use a strong base: Sodium Hydride (NaH) q_handling->strong_base Yes q_yield Is the yield low or reaction too slow? mild_base->q_yield optimize Troubleshoot: - Increase Temperature - Switch to Cs₂CO₃ - Check solvent purity q_yield->optimize Yes

Sources

Validation & Comparative

Comparison of linker length effects: 2-aminoethoxy vs. 3-aminopropoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of Linker Length in Drug Design: A Comparative Guide on 2-Aminoethoxy vs. 3-Aminopropoxy Derivatives

Executive Summary

In rational drug design, bioconjugation, and the development of targeted protein degraders (PROTACs), the selection of a linker is rarely a passive structural decision. The choice between a 2-aminoethoxy (two-carbon tether) and a 3-aminopropoxy (three-carbon tether) derivative dictates the delicate balance between enthalpic binding gains and entropic penalties. As an Application Scientist, I have observed that a single methylene group can be the difference between a failed hit and a sub-micromolar lead compound.

This guide objectively compares the performance of 2-aminoethoxy and 3-aminopropoxy linkers across small molecule inhibitors and oligonucleotide therapeutics, providing the experimental causality and self-validating protocols necessary to optimize your structure-activity relationship (SAR) campaigns.

Mechanistic Causality: The "Goldilocks" Principle of Linker Length

The fundamental difference between these two moieties lies in their spatial reach and conformational flexibility.

  • 2-Aminoethoxy Derivatives (-O-CH₂-CH₂-NH₂): Shorter and more rigid. They are ideal when the target binding pocket requires precise spatial alignment without the entropic cost of organizing a longer, flexible chain. They are frequently used to position covalent warheads where exact proximity to a reactive residue (e.g., Cysteine) is mandatory[1].

  • 3-Aminopropoxy Derivatives (-O-CH₂-CH₂-CH₂-NH₂): The addition of a single methylene group increases the tether length and flexibility. This is highly advantageous when the terminal amine must reach out of a primary binding pocket to engage distal solvent-exposed residues via electrostatic interactions or hydrogen bonding[2].

G cluster_0 2-Aminoethoxy Derivative cluster_1 3-Aminopropoxy Derivative A Shorter Tether (2 Carbons) B Restricted Reach A->B C Precise Alignment (Low Entropic Penalty) B->C D Extended Tether (3 Carbons) E Increased Flexibility D->E F Distal H-Bonding (High Enthalpic Gain) E->F

Mechanistic impact of linker length on target binding thermodynamics.

Comparative Performance Data

To illustrate the objective performance differences, we analyze two distinct therapeutic modalities: Peptide Nucleic Acids (PNAs) and Small Molecule Epigenetic/Transcription Factor Inhibitors.

Case Study A: Oligonucleotide Therapeutics (PNA G-Clamps)

In the development of high-affinity PNAs, tricyclic cytosine analogues (G-clamps) are used to enhance binding to complementary RNA/DNA. A study comparing the standard G-clamp (2-aminoethoxy) against the propyl-G-clamp (3-aminopropoxy) revealed that the extended tether significantly improved duplex stability[3].

Causality: The 3-aminopropoxy chain allows the terminal amine to perfectly reach the Hoogsteen face of the target guanine and the phosphate backbone, providing an enthalpic gain that vastly outweighs the entropic penalty of the longer chain[3].

Table 1: Thermodynamic Stability of PNA-DNA/RNA Duplexes (ΔTm)

Modification Linker Moiety Target ΔTm Enhancement (°C) Mechanistic Advantage
G-Clamp 2-Aminoethoxy RNA +10.7 °C Baseline electrostatic clamping
Propyl-G-Clamp 3-Aminopropoxy RNA +13.5 °C Improved reach to phosphate backbone
G-Clamp 2-Aminoethoxy DNA +18.2 °C Strong Hoogsteen face interaction

| Propyl-G-Clamp | 3-Aminopropoxy | DNA | +19.7 °C | Optimal spatial geometry for DNA major groove |

Case Study B: Small Molecule Inhibitors (STAT3 & SETD8)

Linker length effects are highly context-dependent.

  • When 3-Aminopropoxy Wins (STAT3): In the development of STAT3 inhibitors (e.g., HJC0416 derivatives), substituting a 2-aminoethoxy group (Compound 11) with a 3-aminopropoxy group (Compound 12) improved anticancer activity. Molecular docking proved that the longer 3-aminopropoxy chain allowed the terminal amine to form a critical hydrogen bond with Glu638, while the alkyl chain provided hydrophobic interactions with Val637[2].

  • When 2-Aminoethoxy Wins (SETD8): In the design of the covalent SETD8 inhibitor MS2928 (Compound 3), a 2-aminoethoxy linker was used to position a propiolamide warhead. It achieved a potent IC₅₀ of 0.14 µM[1]. A longer 3-aminopropoxy chain in this tight pocket would introduce steric clashes and an unfavorable entropic penalty, preventing precise alignment with the target Cys311 residue[4].

Table 2: SAR Data for Small Molecule Inhibitors

Target Optimal Derivative Linker Used Key Interaction / Causality Reference
STAT3 Compound 12 3-Aminopropoxy Terminal amine reaches Glu638 for H-bonding. [2]

| SETD8 | Compound 3 (MS2928) | 2-Aminoethoxy | Rigid positioning of covalent warhead near Cys311. |[1] |

Self-Validating Experimental Protocols

To confidently determine whether a 2-aminoethoxy or 3-aminopropoxy linker is optimal for your target, you must employ a self-validating experimental workflow. The following protocol utilizes Surface Plasmon Resonance (SPR) coupled with mutant-control validation.

Protocol: Biochemical Evaluation of Linker Affinity via SPR

Objective: Quantify the binding kinetics (K_D) of synthesized 2-AE and 3-AP derivatives and prove the structural causality of the interaction.

Step 1: Parallel Chemical Synthesis & QC Validation

  • Synthesize both the 2-aminoethoxy and 3-aminopropoxy derivatives of your core scaffold using standard amide coupling (e.g., EDC/HOBt) or nucleophilic substitution[5].

  • Self-Validation Checkpoint 1: Perform LC-MS and ¹H-NMR. The 3-aminopropoxy derivative must show a distinct multiplet at ~1.9–2.0 ppm corresponding to the central -CH₂- group of the propyl chain[4]. Do not proceed unless purity is >95%.

Step 2: SPR Assay Setup

  • Immobilize the wild-type (WT) target protein (e.g., STAT3) onto a CM5 sensor chip via amine coupling.

  • In a parallel flow cell, immobilize a binding-deficient mutant (e.g., STAT3 Glu638Ala). This is the critical self-validation step. If the 3-aminopropoxy linker's superiority is truly due to reaching Glu638[2], its affinity advantage will disappear against this mutant.

  • Inject serial dilutions (0.1 µM to 10 µM) of both derivatives over the WT and mutant flow cells at 30 µL/min.

Step 3: Data Analysis & Causality Confirmation

  • Calculate K_D using a 1:1 Langmuir binding model.

  • Self-Validation Checkpoint 2: Compare the ΔK_D between the WT and Mutant. If the 3-AP derivative shows a 10-fold tighter binding than the 2-AE derivative on the WT, but identical binding on the Glu638Ala mutant, you have definitively proven that the extended reach of the 3-carbon tether is responsible for the enthalpic gain.

Workflow Syn Parallel Synthesis: 2-AE vs 3-AP Derivatives Val1 QC Validation (1H-NMR: ~1.9 ppm multiplet) Syn->Val1 Assay SPR Binding Assay (Wild-Type Target) Val1->Assay >95% Purity Val2 Internal Control (Glu638Ala Mutant Target) Assay->Val2 Data SAR Causality Confirmed (Affinity vs Entropic Penalty) Assay->Data Val2->Data Validates H-Bonding

Self-validating workflow for evaluating linker structure-activity relationships.

Conclusion

There is no universal "best" linker. The 3-aminopropoxy derivative is superior when the target architecture demands extended reach to capture distal electrostatic interactions (as seen in PNA G-clamps and STAT3 inhibitors). Conversely, the 2-aminoethoxy derivative is the optimal choice when strict spatial constraints and low entropic penalties are required, such as in the precise alignment of covalent warheads (e.g., SETD8 inhibitors). By utilizing the self-validating mutant protocols outlined above, researchers can transition from trial-and-error linker screening to rational, causality-driven drug design.

References

  • Rajeev, K. G., Maier, M. A., Lesnik, E. A., & Manoharan, M. (2002). "High-affinity peptide nucleic acid oligomers containing tricyclic cytosine analogues." Organic Letters, 4(25), 4395-4398.[3][6] Available at:[Link]

  • Chen, H., et al. (2026). "Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8." Journal of Medicinal Chemistry.[1][4] Available at:[Link]

  • Chen, H., et al. (2015). "Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)." European Journal of Medicinal Chemistry.[2] Available at:[Link]

  • Xie, L., et al. (2019). "Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos." Journal of Medicinal Chemistry.[5] Available at:[Link]

Sources

Differentiating 6-(2-aminoethoxy)pyridine-3-carbonitrile from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Differentiation of 6-(2-aminoethoxy)pyridine-3-carbonitrile from Key Regioisomers: A Comprehensive Guide

Executive Summary

For researchers and drug development professionals, the unequivocal structural elucidation of substituted pyridines is paramount. The synthesis of 6-(2-aminoethoxy)pyridine-3-carbonitrile typically involves the nucleophilic aromatic substitution (SNAr) of a 6-halopyridine-3-carbonitrile with 2-aminoethanol. Because 2-aminoethanol is an ambidentate nucleophile, the reaction frequently generates a mixture of regioisomers.

This guide objectively compares the analytical performance of high-resolution Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in differentiating the O-alkylated target from its primary N-alkylated alternatives. By leveraging orthogonal techniques, we establish a self-validating analytical system that ensures absolute structural confidence.

The Mechanistic Challenge: Ambidentate Nucleophilicity

The core analytical challenge stems from the competing nucleophilic centers of 2-aminoethanol (-OH vs. -NH₂) and the tautomeric nature of pyridine intermediates. This leads to three primary structural possibilities that must be differentiated:

  • Target (O-Alkylation): 6-(2-aminoethoxy)pyridine-3-carbonitrile.

  • Isomer 1 (N-Amine Alkylation): 6-((2-hydroxyethyl)amino)pyridine-3-carbonitrile.

  • Isomer 2 (Pyridone N-Alkylation): 1-(2-aminoethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile.

The precise determination of the substituent's position is a critical step in characterization, as alkylation of heterocyclic scaffolds frequently leads to a mixture of regioisomers[1].

Visualizing the Analytical Workflow

G Start Reaction Mixture: Ambidentate Nucleophile + Pyridine NMR1D 1D 1H NMR (DMSO-d6) Exchangeable Proton Screen Start->NMR1D Initial Screen HMBC 2D HMBC Carbon-Proton Connectivity NMR1D->HMBC Skeletal Mapping NOESY 2D NOESY Spatial Proximity NMR1D->NOESY Conformational Mapping Target Target: O-Alkylation 6-(2-aminoethoxy)pyridine-3-carbonitrile HMBC->Target CH2(O) 3J to C-6 (~165 ppm) Iso1 Isomer 1: N-Amine Alkylation 6-((2-hydroxyethyl)amino)... HMBC->Iso1 CH2(N) 3J to C-6 (~158 ppm) Iso2 Isomer 2: Pyridone N-Alkylation 1-(2-aminoethyl)-6-oxo... HMBC->Iso2 CH2(N) 3J to C-2 & C-6(C=O) NOESY->Target CH2(O) to H-5 NOESY->Iso2 CH2(N) to H-2

Fig 1: NMR workflow for differentiating 6-(2-aminoethoxy)pyridine-3-carbonitrile regioisomers.

Analytical Methodologies for Unequivocal Differentiation

1D NMR: The First Line of Defense

Modern NMR spectroscopy distinguishes even between regioisomers that differ only by substitution patterns about an aromatic ring[2]. Advanced NMR techniques have been increasingly applied to pyridine derivatives to probe spin-spin interactions and establish chemical identity[3]. By utilizing anhydrous DMSO-d₆ as the solvent, we deliberately slow the proton exchange rate of heteroatom-bound protons. This causality allows the direct observation of the secondary amine (-NH-) and hydroxyl (-OH) protons in the N-arylated isomer (Isomer 1), which act as immediate, self-validating diagnostic markers before 2D NMR is required. Furthermore, pyridine derivatives often exhibit complex splitting patterns that can be diagnostic of their substitution environment[4].

2D NMR (HMBC & NOESY): The Gold Standard

While 1D NMR provides initial insights, 2D NMR techniques are essential for definitive structural confirmation[1]. HMBC experiments reveal through-bond correlations between protons and carbons separated by two or three bonds, whereas 2D-NOESY identifies through-space proximities between protons[1].

  • HMBC Causality: The methylene protons adjacent to the heteroatom will show a strong ³J correlation to the pyridine C-6 carbon. The chemical shift of C-6 is highly dependent on the attached heteroatom: ~165 ppm for O-alkylation (highly deshielded) versus ~158 ppm for N-alkylation.

  • NOESY Causality: The spatial proximity of the alkyl chain to the pyridine ring protons (H-5 or H-2) definitively maps the substitution site[1].

LC-MS/MS: Orthogonal Validation

While NMR provides definitive connectivity, LC-MS/MS serves as a highly sensitive, orthogonal validation tool. The isomers exhibit distinct collision-induced dissociation (CID) pathways. Isomer 1, possessing a primary hydroxyl group, undergoes rapid dehydration (-18 Da) under CID. Conversely, the O-arylated target lacks a hydroxyl group; its primary fragmentation pathway involves the energetically demanding cleavage of the ether linkage, expelling ethylene oxide (-44 Da).

Quantitative Data Comparison

Table 1: Comparative ¹H and ¹³C NMR Diagnostic Shifts (DMSO-d₆)

Compound Diagnostic Aliphatic Protons (ppm) Diagnostic Carbons (ppm) Exchangeable Protons (ppm)
Target (O-Alkylated) CH₂-O (t, ~4.4), CH₂-N (t, ~3.0) C-6 (~165), C-3 (~102) -NH₂ (br s, ~1.8)
Isomer 1 (N-Amine) CH₂-O (t, ~3.6), CH₂-N (q, ~3.4) C-6 (~158), C-3 (~98) -OH (t, ~4.7), -NH- (t, ~7.5)

| Isomer 2 (Pyridone) | CH₂-N_ring (t, ~4.1), CH₂-N (t, ~2.9) | C-6 (~161), C-2 (~145) | -NH₂ (br s, ~1.6) |

Table 2: 2D NMR Correlations and MS/MS Fragmentation

Compound Key HMBC (³J C-H) Key NOESY Primary MS/MS Loss
Target (O-Alkylated) CH₂-O → C-6 CH₂-O ↔ H-5 -44 Da (Ethylene Oxide)
Isomer 1 (N-Amine) CH₂-N → C-6 CH₂-N ↔ H-5 (weak) -18 Da (H₂O)

| Isomer 2 (Pyridone) | CH₂-N_ring → C-2, C-6 | CH₂-N_ring ↔ H-2 | -43 Da (Ethyleneimine) |

Self-Validating Experimental Protocols

Protocol A: High-Resolution 2D NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 10-15 mg of the purified analyte in 600 µL of anhydrous DMSO-d₆. Filter into a 5 mm NMR tube. Causality: Anhydrous conditions prevent rapid proton exchange, locking in the -OH and -NH- signals of the N-arylated isomer for direct 1D observation. Degassing via freeze-pump-thaw cycles is recommended to remove dissolved oxygen, which can interfere with the NOE effect[1].

  • Step 2: 1D ¹H NMR Acquisition. Run a standard ¹H sequence with 16 scans. Validation: Check for the presence of a triplet at ~4.7 ppm (-OH). If absent, the O-arylated target or Pyridone isomer is likely.

  • Step 3: 2D HMBC Acquisition. Optimize for long-range coupling (J = 8 Hz). Causality: This specific J-value optimally captures the 3-bond correlation between the aliphatic methylene protons and the quaternary C-6 carbon[1].

  • Step 4: 2D NOESY Acquisition. Use a mixing time of 300-500 ms. Causality: This window allows sufficient time for through-space magnetization transfer without excessive spin diffusion, critical for confirming H-5 to CH₂(O) proximity[1].

Protocol B: Orthogonal LC-MS/MS Fragmentation
  • Step 1: Chromatographic Separation. Inject 2 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a shallow gradient of Water/Acetonitrile (0.1% Formic Acid). Causality: Isomers possess identical masses but differing polarities; the N-arylated isomer (containing a free -OH) typically elutes earlier than the O-arylated target.

  • Step 2: ESI+ MS/MS Acquisition. Isolate the [M+H]⁺ parent ion (m/z 164.08) and apply a collision energy (CE) ramp from 15-35 eV. Validation: Monitor the MS2 spectra. The O-arylated target will yield a distinct m/z 120 fragment (loss of 44 Da), validating the ether linkage.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at:[Link]

  • Put, P., et al. Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. Available at: [Link]

  • Argüello-DaSilva, et al. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Semantic Scholar. Available at:[Link]

Sources

Safety Operating Guide

6-(2-aminoethoxy)pyridine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-(2-Aminoethoxy)pyridine-3-carbonitrile

As a building block frequently utilized in pharmaceutical development and medicinal chemistry, 6-(2-aminoethoxy)pyridine-3-carbonitrile (CAS: 1247044-67-2) presents specific handling and disposal challenges. Because laboratory safety is paramount, standardizing the disposal of complex heterocyclic compounds is critical to preventing environmental contamination and ensuring personnel safety.

This guide provides a causal, mechanistic approach to the disposal of this compound, moving beyond basic safety data to explain why specific operational choices must be made.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule's structural components and understand their chemical reactivity during waste accumulation and destruction.

  • The Pyridine Ring: Aromatic nitrogen heterocycles are highly persistent in the environment and exhibit significant aquatic toxicity. Causality: This structural feature strictly prohibits drain disposal. The compound must be captured in a designated organic waste stream to prevent soil and groundwater contamination[1].

  • The Carbonitrile Group (-CN): While stable under ambient conditions, nitriles can undergo hydrolysis when exposed to strong aqueous acids or bases, potentially generating heat and toxic byproducts. Furthermore, incomplete combustion of nitriles can release hydrogen cyanide (HCN) and nitrogen oxides (NOx). Causality: Waste containing this compound must never be commingled with strong acid waste streams. Final destruction must occur via high-temperature incineration equipped with flue gas scrubbing to neutralize NOx emissions[1].

  • The Primary Amine (-NH2) & Ether Linkage: The 2-aminoethoxy substituent confers basicity and nucleophilicity to the molecule. Causality: The compound will react exothermically with strong oxidizing agents. Waste containers must be strictly segregated from oxidizers (e.g., peroxides, permanganates) to prevent thermal events or over-pressurization in sealed carboys.

Quantitative Hazard & Logistical Data

The following table summarizes the critical logistical parameters for managing 6-(2-aminoethoxy)pyridine-3-carbonitrile in a laboratory setting.

ParameterSpecificationOperational Implication
CAS Number 1247044-67-2Use for precise tracking in chemical inventory and waste manifests.
Molecular Formula C8H9N3OHigh nitrogen content (3 atoms/molecule) necessitates NOx scrubbing during incineration.
GHS Hazard Codes H302, H312, H315, H318, H332Harmful via all exposure routes; causes severe eye damage. Mandates strict PPE[2].
Incompatibilities Strong acids, strong oxidizersRequires dedicated secondary containment away from incompatible waste streams.
EPA RCRA Status Characteristic Waste (Toxicity/Reactivity)Must be managed by a licensed hazardous waste disposal facility[3].

Step-by-Step Standard Operating Procedure (SOP) for Disposal

This protocol ensures self-validating safety by isolating the compound at the point of generation and maintaining a secure chain of custody until final destruction.

Phase 1: Point-of-Generation Segregation
  • Assess the Physical State: Determine if the waste is a pure solid (e.g., leftover reagent, contaminated weighing paper) or a liquid solution (e.g., reaction filtrate, HPLC effluent).

  • Solid Waste:

    • Collect all solid residues, contaminated gloves, and empty vials.

    • Place them inside a heavy-duty, chemically resistant polyethylene bag.

    • Seal the bag and place it into a rigid High-Density Polyethylene (HDPE) solid waste container.

  • Liquid Waste:

    • Determine the solvent matrix.

    • Halogenated: If dissolved in solvents like Dichloromethane (DCM) or Chloroform, transfer to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in solvents like Methanol, DMSO, or Ethyl Acetate, transfer to the "Non-Halogenated Organic Waste" carboy.

    • Crucial Step: Ensure the receiving carboy does not contain concentrated acids or oxidizers.

Phase 2: Containment and Labeling
  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Toxic Organic Waste: Contains Pyridine and Nitrile Derivatives."

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must remain closed at all times except when actively adding waste.

  • Secondary Containment: Place the primary waste carboy or bin inside a secondary containment tray capable of holding 110% of the primary container's volume.

Phase 3: Spill Response & Decontamination

If a spill occurs during the disposal process, execute the following:

  • Evacuate & Ventilate: Ensure the fume hood sash is at the proper working height. If outside a hood, clear the immediate area.

  • Don PPE: Equip a NIOSH-approved N95/P100 respirator (if powder is aerosolized), chemical-resistant nitrile gloves (double-gloved), and splash goggles.

  • Containment:

    • For solids: Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then carefully scoop into a solid waste container[2].

    • For liquids: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all wash water into the aqueous hazardous waste stream.

Waste Routing and Decision Logic

The following mechanistic workflow illustrates the decision tree for processing 6-(2-aminoethoxy)pyridine-3-carbonitrile waste to ensure compliance with EPA RCRA guidelines[3].

WasteDisposal Start Waste Generation: 6-(2-aminoethoxy)pyridine-3-carbonitrile State Physical State? Start->State Solid Solid Waste (Powder/Crystals/Consumables) State->Solid Powder/Residue Liquid Liquid Waste (Solution/Filtrate) State->Liquid Dissolved PackSolid Place in sealed HDPE container. Label: Toxic Organic Solid Solid->PackSolid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) Solvent->NonHalogenated No Halogens PackHal Collect in Halogenated Waste Carboy Halogenated->PackHal PackNonHal Collect in Non-Halogenated Waste Carboy NonHalogenated->PackNonHal Incineration High-Temperature Incineration with Flue Gas Scrubbing PackSolid->Incineration PackHal->Incineration PackNonHal->Incineration

Decision tree for the segregation and disposal routing of pyridine-3-carbonitrile derivatives.

Final Destruction (Facility Level)

Once the waste is transferred from the laboratory SAA to the central facility accumulation area, it is handed over to a licensed hazardous waste contractor. The mandatory destruction method for 6-(2-aminoethoxy)pyridine-3-carbonitrile is controlled high-temperature incineration .

Because of the high nitrogen content, the incineration facility must utilize flue gas scrubbing (typically involving alkaline scrubbers and selective catalytic reduction) to capture and neutralize hydrogen cyanide and nitrogen oxides before exhaust gases are released into the atmosphere[1].

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: pyridine-3-carbonitrile. Merck KGaA. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Resource Conservation and Recovery Act (RCRA) Guidelines. Retrieved from[Link]

Sources

Personal protective equipment for handling 6-(2-aminoethoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-(2-aminoethoxy)pyridine-3-carbonitrile

Version 1.0 | Authorized for R&D Applications

Executive Safety Summary

6-(2-aminoethoxy)pyridine-3-carbonitrile is a bifunctional heterocyclic building block containing a pyridine-3-carbonitrile core and a primary aliphatic amine tethered via an ethoxy linker.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact molecule may be sparse in public registries, its Structure-Activity Relationship (SAR) dictates a strict safety profile. We treat this compound as a high-hazard hybrid :

  • The Nitrile Motif (C≡N): Carries a risk of acute toxicity (oral/dermal) and metabolic cyanide release [1, 2].

  • The Primary Amine (-NH₂): Confers basicity and potential skin corrosivity or severe irritation (Category 1B/2) [3].

  • The Pyridine Ring: Associated with target organ toxicity (liver/kidney) upon repeated exposure.

Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact is the baseline standard.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

Zone PPE Requirement Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The aliphatic amine group presents a risk of severe corneal damage if dust or solution splashes occur.
Face Face Shield (8-inch minimum)Mandatory when handling >500 mg or liquid solutions. Protects the neck and face from projectile droplets or energetic decomposition.
Dermal (Hands) Double Gloving Protocol Inner Layer: 4 mil Nitrile (Tactile feedback).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).Change outer gloves immediately upon splash.
Body Lab Coat (Poly/Cotton) + Chemical Apron The apron (Tychem® or PVC) prevents permeation of organic solutions to the torso, a critical absorption zone.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Engineering controls are primary. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .
Operational Workflow & Logic
Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the septum and bottle integrity.

  • Atmosphere: The primary amine makes this compound hygroscopic and potentially sensitive to CO₂ (carbamate formation).

  • Action: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Tape the cap with Parafilm to prevent moisture ingress.

Phase B: Weighing & Solubilization
  • Static Risk: Fine organic powders accumulate static charge. Use an antistatic gun or ionizer during weighing to prevent powder scattering.

  • Solvent Choice: When dissolving, add solvent slowly. The amine group is basic; dissolving in protic solvents may generate mild heat.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and strong acids . The nitrile group can hydrolyze under acidic conditions to release hazardous byproducts.

Phase C: Reaction Setup
  • Closed Systems: All reactions involving this compound should be run in closed vessels equipped with pressure relief (e.g., inert gas bubbler) to manage potential off-gassing.

  • Quenching: Never quench reaction mixtures containing this intermediate directly into acidic water without cooling; the exotherm from the amine neutralization can cause spattering.

Visualized Decision Logic
Figure 1: PPE & Exposure Control Hierarchy

This diagram illustrates the decision-making process for selecting barriers based on the state of matter.[1]

PPE_Logic Start Handling 6-(2-aminoethoxy)pyridine-3-carbonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Risk_Dust Risk: Inhalation & Static Dispersion Solid->Risk_Dust Risk_Splash Risk: Skin Absorption & Corrosive Splash Liquid->Risk_Splash Control_Solid Control: Fume Hood + Antistatic Gun PPE: Double Nitrile + Goggles Risk_Dust->Control_Solid Control_Liquid Control: Sash Low + Secondary Containment PPE: Add Face Shield + Chem Apron Risk_Splash->Control_Liquid

Caption: Logic flow determining PPE upgrades based on physical state risks (Dust vs. Splash).

Figure 2: Waste Disposal & Decontamination Workflow

Proper disposal is critical to prevent environmental contamination and downstream safety hazards.

Waste_Workflow Waste Waste Generation Type Classify Waste Waste->Type Solid_Waste Solid Waste (Gloves, Weigh Boats) Type->Solid_Waste Liq_Waste Liquid Waste (Mother Liquor, Rinses) Type->Liq_Waste Segregation Segregate Stream Solid_Waste->Segregation Liq_Waste->Segregation Bin_Solid Solid Hazardous Waste (Double Bagged) Segregation->Bin_Solid Solids Bin_Liquid Basic Organic Waste (High pH) Segregation->Bin_Liquid Liquids Label Label: 'Toxic, Basic, Organic' Bin_Solid->Label Bin_Liquid->Label

Caption: Segregation strategy ensuring basic/toxic organic waste is isolated from acidic streams.

Emergency Response Protocols

Scenario A: Skin Exposure (Corrosive/Toxic) [2][3]

  • Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives the chemical deeper).

  • Flushing: Rinse with tepid water for 15 minutes minimum . The amine moiety adheres to skin; thorough flushing is non-negotiable.

  • Decontamination: Remove contaminated clothing while under the water stream.

  • Medical: Seek evaluation. Provide the SDS (or this protocol) noting the "Aminopyridine/Nitrile" functionality.

Scenario B: Benchtop Spill (< 5g)

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don face shield and chemical apron.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquids: Use a universal absorbent pads . Do not use standard paper towels alone if the solvent is flammable.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag labeled "Toxic Debris."

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.